molecular formula C27H29NO10 B1678484 Pirozadil CAS No. 54110-25-7

Pirozadil

Numéro de catalogue: B1678484
Numéro CAS: 54110-25-7
Poids moléculaire: 527.5 g/mol
Clé InChI: DIIBXMIIOQXTHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirozadil is a trihydroxybenzoic acid.
This compound is a nicotinic acid derivative with antilipidemic activity.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIBXMIIOQXTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202458
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54110-25-7
Record name Pirozadil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54110-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirozadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirozadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROZADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pirozadil's Mechanism of Action on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil is a lipid-lowering agent that has demonstrated efficacy in reducing plasma concentrations of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides. While clinical data substantiates its therapeutic effects, the precise molecular mechanisms underpinning its action on lipid metabolism remain to be fully elucidated. This technical guide provides a comprehensive overview of the known quantitative effects of this compound on lipid profiles, outlines potential mechanisms of action based on its chemical structure and the pharmacology of other lipid-modifying drugs, and presents detailed experimental protocols for investigating these proposed mechanisms. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of this compound and other novel lipid-lowering therapies.

Quantitative Effects of this compound on Lipid Profiles

Clinical studies have quantified the impact of this compound on key lipid parameters in patients with hyperlipoproteinemia. The data from these studies are summarized below.

ParameterDosageTreatment DurationMean Percentage ChangeReference
Total Cholesterol 1.5 - 2.0 g/day 6 months↓ 24%[1]
1.5 or 2.0 g/day 16 weeks↓ 8.5%[2]
(Responders: ↓ 13.7%)[2]
LDL-Cholesterol 1.5 - 2.0 g/day 6 months↓ 47%[1]
1.5 or 2.0 g/day 16 weeks↓ 9.7%[2]
(Responders: ↓ 10.4%)
Triglycerides 1.5 - 2.0 g/day 6 months↓ 34%
Apolipoprotein B 1.5 or 2.0 g/day 16 weeks↓ 8.5%
(Responders: ↓ 11.7%)

Potential Mechanisms of Action and Investigatory Experimental Protocols

The precise molecular targets of this compound are not yet definitively established. Based on its observed effects on both cholesterol and triglycerides, several potential mechanisms of action can be hypothesized. This section outlines these potential mechanisms and provides detailed protocols for their experimental validation.

Modulation of Lipoprotein Lipase (LPL) Activity

The significant reduction in triglycerides observed with this compound treatment suggests a possible enhancement of lipoprotein lipase (LPL) activity. LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL).

LPL_Activation_Pathway This compound This compound UnknownReceptor Unknown Cellular Receptor/Target This compound->UnknownReceptor SignalingCascade Intracellular Signaling Cascade UnknownReceptor->SignalingCascade LPL_Gene LPL Gene Transcription SignalingCascade->LPL_Gene LPL_Protein LPL Protein Synthesis & Secretion LPL_Gene->LPL_Protein LPL_Active Active LPL on Endothelium LPL_Protein->LPL_Active FFA Free Fatty Acids & Glycerol LPL_Active->FFA Triglycerides Triglyceride-Rich Lipoproteins (VLDL, Chylomicrons) Triglycerides->LPL_Active Hydrolysis

Hypothesized this compound-mediated LPL activation pathway.

This protocol describes a fluorometric assay to determine the effect of this compound on LPL activity in a cell-free system or in cell culture.

Materials:

  • Lipoprotein Lipase (bovine milk or recombinant)

  • LPL Activity Assay Kit (containing a quenched fluorescent substrate)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

  • Phosphate-buffered saline (PBS)

  • Appropriate cell line (e.g., 3T3-L1 adipocytes) and culture medium (for cell-based assay)

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions of the LPL activity assay kit. Prepare serial dilutions of this compound in PBS or culture medium.

  • Assay Setup (Cell-Free):

    • Add LPL enzyme solution to each well of the 96-well plate.

    • Add the various concentrations of this compound or vehicle control to the respective wells.

    • Include a known LPL inhibitor as a negative control and a known activator (if available) as a positive control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Assay Setup (Cell-Based):

    • Seed cells (e.g., 3T3-L1 adipocytes) in a 96-well plate and culture until differentiation.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

    • Wash the cells with PBS.

    • Lyse the cells or collect the conditioned medium for LPL activity measurement.

  • Enzymatic Reaction:

    • Add the fluorescent LPL substrate to all wells.

    • Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 60 minutes).

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths as specified by the assay kit.

  • Data Analysis: Calculate the percentage of LPL activity relative to the vehicle control for each concentration of this compound.

LPL_Assay_Workflow start Start prep_reagents Prepare Reagents (LPL, this compound dilutions, Assay Buffer) start->prep_reagents setup_plate Set up 96-well Plate (LPL enzyme, this compound/Vehicle) prep_reagents->setup_plate pre_incubation Pre-incubate at 37°C setup_plate->pre_incubation add_substrate Add Fluorescent Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence analyze_data Analyze Data (% LPL Activity vs. Control) read_fluorescence->analyze_data end End analyze_data->end Cholesterol_Synthesis_Inhibition This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... Cholesterol_Synthesis_Assay_Workflow start Start culture_cells Culture HepG2 cells (switch to LPDS medium) start->culture_cells treat_cells Treat cells with This compound/Vehicle/Statin culture_cells->treat_cells add_radiolabel Add [¹⁴C]-Acetate treat_cells->add_radiolabel incubate Incubate for 2-4 hours add_radiolabel->incubate extract_lipids Extract Total Lipids incubate->extract_lipids tlc_separation Separate Lipids by TLC extract_lipids->tlc_separation quantify_radioactivity Quantify Radioactivity in Cholesterol Band tlc_separation->quantify_radioactivity analyze_data Analyze Data (% Cholesterol Synthesis) quantify_radioactivity->analyze_data end End analyze_data->end Fatty_Acid_Oxidation_Enhancement This compound This compound PPARalpha PPARα Activation This compound->PPARalpha Gene_Expression ↑ Expression of β-oxidation Genes (e.g., CPT1) PPARalpha->Gene_Expression Mitochondria Mitochondrial β-oxidation Gene_Expression->Mitochondria Acetyl_CoA Acetyl-CoA Mitochondria->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->Mitochondria Oxidation Energy Energy (ATP) Acetyl_CoA->Energy FAO_Assay_Workflow start Start culture_treat Culture and Treat Cells with this compound/Controls start->culture_treat add_radiolabeled_fa Add [¹⁴C]-Palmitate-BSA culture_treat->add_radiolabeled_fa incubate Incubate at 37°C add_radiolabeled_fa->incubate stop_reaction Stop Reaction (e.g., add perchloric acid) incubate->stop_reaction collect_supernatant Collect Supernatant (Acid-Soluble Metabolites) stop_reaction->collect_supernatant quantify_radioactivity Quantify Radioactivity (Scintillation Counting) collect_supernatant->quantify_radioactivity analyze_data Analyze Data (Rate of FAO) quantify_radioactivity->analyze_data end End analyze_data->end

References

The Elusive Primary Pharmacological Target of Pirozadil: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Despite its recognized antilipidemic properties, the precise primary pharmacological target of the nicotinic acid derivative Pirozadil remains poorly defined in publicly accessible scientific literature. While clinical studies have demonstrated its efficacy in modulating lipid profiles, a definitive molecular target responsible for these effects has not been conclusively identified. This lack of a well-established target precludes the development of a detailed technical guide on its core mechanism of action as initially intended.

This compound has been documented to exert beneficial effects on lipid metabolism, contributing to its use in the management of hyperlipoproteinemia. Clinical investigations have consistently shown that this compound administration leads to a reduction in several key lipid parameters.

Documented Pharmacological Effects

Clinical studies have reported the following effects of this compound on plasma lipids:

  • Total Cholesterol: this compound has been shown to significantly decrease total cholesterol levels in patients with hypercholesterolemia.[1][2]

  • Low-Density Lipoprotein (LDL) Cholesterol: A notable reduction in LDL cholesterol, often referred to as "bad cholesterol," is a consistent finding in clinical evaluations of this compound.[1][2]

  • Apolipoprotein B (apoB): this compound has been observed to lower the levels of apolipoprotein B, a primary protein component of LDL.[1]

  • Triglycerides: Some studies have also reported a decrease in triglyceride concentrations following this compound treatment.

These observed effects on the lipid profile underscore the therapeutic potential of this compound in managing dyslipidemia. However, the underlying molecular interactions that drive these changes are not yet fully elucidated.

Unraveling the Mechanism: An Ongoing Scientific Pursuit

The absence of a clearly identified primary pharmacological target for this compound limits a deeper understanding of its mechanism of action. Typically, antilipidemic drugs exert their effects through various well-defined pathways, such as:

  • Inhibition of Cholesterol Synthesis: Drugs like statins directly inhibit key enzymes in the cholesterol biosynthesis pathway.

  • Activation of Lipoprotein Lipase (LPL): Fibrates, for instance, can enhance the activity of LPL, an enzyme crucial for the breakdown of triglycerides.

  • Inhibition of Hormone-Sensitive Lipase (HSL): This enzyme is involved in the mobilization of fatty acids from adipose tissue, and its inhibition can impact lipid levels.

  • Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid and glucose metabolism and are targets for drugs like fibrates and thiazolidinediones.

Extensive searches of the available scientific literature did not yield direct evidence linking this compound's primary mechanism of action to any of these established pathways. While its effects are consistent with a modulation of lipoprotein metabolism, the specific protein or receptor that this compound directly binds to and modulates remains to be discovered.

Future Directions

The elucidation of the primary pharmacological target of this compound is a critical next step in fully understanding its therapeutic value and potential for further drug development. Future research efforts could focus on:

  • Binding Assays: To identify potential protein targets to which this compound binds with high affinity.

  • Enzyme Inhibition/Activation Screens: To assess the direct effect of this compound on a wide range of enzymes involved in lipid metabolism.

  • Cellular and Molecular Studies: To investigate the signaling pathways that are modulated by this compound in relevant cell types, such as hepatocytes and adipocytes.

Identifying the specific molecular target of this compound will not only provide a more complete picture of its pharmacological profile but may also open new avenues for the design of more potent and selective antilipidemic agents.

Summary of this compound's Clinical Effects on Lipid Parameters

ParameterReported EffectReference
Total CholesterolDecrease
LDL-CholesterolDecrease
Apolipoprotein BDecrease
TriglyceridesDecrease

Note: The magnitude of the effect may vary depending on the patient population and study design.

Due to the lack of a defined primary pharmacological target and the associated signaling pathways, the requested visualizations using Graphviz (DOT language) and detailed experimental protocols for target interaction cannot be provided at this time. Further research is required to uncover the core molecular mechanism of this compound.

References

Pirozadil's Effect on Cerebral Blood Flow and Vasodilation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing in-depth data on Pirozadil is exceptionally limited. The following guide summarizes the sparse available information on this compound and, to provide a comprehensive resource for researchers, elaborates on the broader context of cerebral vasodilation, including potential mechanisms of action related to its chemical structure, common experimental protocols, and relevant signaling pathways.

This compound: An Overview

This compound, also known by the synonym "pemix," is classified as a vasodilator. It is chemically identified as a nicotinic acid and trihydroxybenzoic acid (gallic acid) derivative.[1] While early preclinical studies suggested an effect on cerebral blood flow, the compound has not been extensively studied, and detailed information regarding its clinical use, specific mechanism of action, and quantitative effects is largely absent from recent scientific publications.

Preclinical Evidence of Cerebral Blood Flow Enhancement

An early study in anesthetized dogs demonstrated that this compound increases cerebral blood flow.[2] The study compared this compound's effects to other agents and found its vasodilatory effect to be more significant than that of nicotinic acid and pyridinol carbamate.[2] The effect was reported to be nearly comparable to that of papaverine, a known vasodilator.[2] Furthermore, this compound was shown to significantly reduce cerebrovascular resistance. Another study from 1977 investigated the effects of this compound on metabolic blood flow in the brains of rabbits, though the detailed findings of this study are not readily accessible.

It is important to note that these studies lack detailed quantitative data and descriptions of the experimental protocols in the available abstracts.

Potential Mechanisms of Action Based on Chemical Structure

Given that this compound is a derivative of nicotinic acid and gallic acid, its mechanism of action could potentially involve pathways associated with these compounds. This section provides a hypothetical overview for research consideration.

Role of Nicotinic Acid Derivatives in Vasodilation

Nicotinic acid (niacin) and its derivatives are known to induce vasodilation. One of the primary mechanisms involves the activation of the G protein-coupled receptor GPR109A, which is present in adipocytes and immune cells. Activation of this receptor can lead to the production of prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which are potent vasodilators. Some research also suggests that niacin can enhance the function of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, a key signaling molecule in vasodilation.

Vasoactive and Neuroprotective Properties of Gallic Acid Derivatives

Gallic acid and its derivatives have been investigated for their neuroprotective and potential vascular effects. Some studies suggest that gallic acid can attenuate cerebral ischemia/reperfusion injury by modulating microglial polarization and reducing inflammation. While direct vasodilatory mechanisms are less characterized, the antioxidant and anti-inflammatory properties of gallic acid could contribute to improved endothelial function and, consequently, better cerebral perfusion.

Experimental Protocols for Assessing Cerebral Blood Flow and Vasodilation

The following are detailed methodologies for key experiments typically cited in studies of cerebral blood flow and vasodilation.

Measurement of Cerebral Blood Flow in Animal Models

Objective: To quantify cerebral blood flow (CBF) in response to a pharmacological agent.

Commonly Used Model: Rabbits or dogs.

Protocol using Radioactive Microspheres:

  • Animal Preparation: Anesthetize the animal (e.g., with pentobarbital) and maintain physiological parameters (blood pressure, blood gases) within a normal range.

  • Catheterization: Insert catheters into a femoral artery (for blood pressure monitoring and reference blood sampling) and the left ventricle (for microsphere injection). For regional CBF in rabbits, a catheter can be placed in the common carotid artery.

  • Microsphere Injection: Inject a known quantity of radiolabeled microspheres (e.g., with isotopes like 141Ce, 85Sr, 95Nb, or 46Sc) into the left ventricle. These microspheres distribute throughout the body in proportion to blood flow and become trapped in the microvasculature.

  • Reference Blood Sample: Simultaneously, withdraw a reference blood sample from the femoral artery at a known rate.

  • Tissue Harvesting: At the end of the experiment, euthanize the animal and carefully dissect the brain and other tissues of interest.

  • Radioactivity Measurement: Measure the radioactivity in the brain tissue and the reference blood sample using a gamma counter.

  • CBF Calculation: Calculate CBF using the following formula: CBF (ml/min/100g) = (Radioactivity in brain tissue × Withdrawal rate of reference sample × 100) / (Radioactivity in reference sample × Brain tissue weight in g)

Protocol using Laser Doppler Flowmetry:

  • Animal Preparation: Similar to the microsphere method, anesthetize the animal and secure it in a stereotaxic frame.

  • Craniotomy: Perform a small craniotomy over the brain region of interest to expose the dura mater.

  • Probe Placement: Place a laser Doppler probe on the dural surface.

  • Data Acquisition: Record baseline CBF. Administer the test compound (e.g., this compound) and continuously record the changes in CBF.

  • Data Analysis: Express the changes in CBF as a percentage of the baseline reading.

In Vitro Assessment of Vasodilation in Isolated Cerebral Arteries

Objective: To determine the direct effect of a compound on the contractility of cerebral arteries.

Protocol:

  • Vessel Isolation: Euthanize an animal (e.g., rabbit or rat) and carefully dissect cerebral arteries (e.g., basilar or middle cerebral artery).

  • Mounting: Cut the artery into small rings and mount them in an organ bath filled with a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction Induction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α).

  • Compound Administration: Once a stable contraction is achieved, add the test compound (this compound) in a cumulative manner to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-induced contraction.

Key Signaling Pathways in Cerebral Vasodilation

The following diagrams illustrate generalized signaling pathways that are fundamental to vasodilation. It is important to reiterate that the involvement of these specific pathways in the action of this compound has not been experimentally confirmed.

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ShearStress Shear Stress Agonists Agonists (e.g., ACh) eNOS eNOS ShearStress->eNOS Agonists->eNOS L_Arginine L-Arginine L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO O2 sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP + MyosinLC_P Myosin Light Chain-P MLCP->MyosinLC_P MyosinLC Myosin Light Chain Relaxation Vasodilation MyosinLC_P->MyosinLC

Caption: Nitric Oxide (NO) Signaling Pathway in Vasodilation.

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Stimuli Stimuli (e.g., Shear Stress) PLA2 Phospholipase A2 Stimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 PGIS Prostacyclin Synthase PGH2->PGIS PGI2 Prostacyclin (PGI2) PGIS->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK - Relaxation Vasodilation

Caption: Prostacyclin (PGI2) Signaling Pathway in Vasodilation.

G Start Animal Model with Cerebrovascular Condition Anesthesia Anesthesia and Physiological Monitoring Start->Anesthesia CBF_Measurement Cerebral Blood Flow Measurement Anesthesia->CBF_Measurement Microspheres Radioactive Microspheres CBF_Measurement->Microspheres LaserDoppler Laser Doppler Flowmetry CBF_Measurement->LaserDoppler ASL_MRI Arterial Spin Labeling MRI CBF_Measurement->ASL_MRI Drug_Admin Administration of this compound (or vehicle control) CBF_Measurement->Drug_Admin Data_Collection Data Collection (Pre- and Post-Drug) Drug_Admin->Data_Collection Analysis Statistical Analysis (e.g., % change from baseline) Data_Collection->Analysis Results Quantification of CBF Changes Analysis->Results

Caption: General Experimental Workflow for In Vivo CBF Studies.

Conclusion

While this compound has been identified as a vasodilator with demonstrated effects on cerebral blood flow in early preclinical research, a comprehensive understanding of its pharmacological profile is hindered by a lack of contemporary, in-depth studies. For researchers and drug development professionals, the exploration of its potential mechanisms, possibly through the nicotinic acid and gallic acid-related pathways, could be a valuable starting point for future investigations. The standardized experimental protocols and an understanding of the fundamental signaling pathways in vasodilation outlined in this guide provide a robust framework for such future research into this compound or novel cerebral vasodilators.

References

An In-Depth Technical Guide on the Chemical Structure and Synthesis of Pirozadil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil, a compound with potential applications in drug development, possesses a distinct chemical architecture. This guide provides a comprehensive overview of its chemical structure and a detailed account of its synthesis. The synthesis is presented as a multi-step process, commencing with the preparation of key precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their final condensation to yield this compound. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound is chemically known as 2,6-pyridinediylbis(methylene) bis(3,4,5-trimethoxybenzoate). Its structure features a central pyridine ring substituted at the 2 and 6 positions with methylene groups, which are in turn esterified with two 3,4,5-trimethoxybenzoic acid moieties.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name [6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate
CAS Number 54110-25-7
Molecular Formula C₂₇H₂₉NO₁₀
Molecular Weight 527.52 g/mol
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChI InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3
InChIKey DIIBXMIIOQXTHW-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their esterification.

Synthesis of Precursor 1: 2,6-Pyridinedimethanol

2,6-Pyridinedimethanol can be synthesized via the reduction of 2,6-pyridinedicarboxylic acid or its dimethyl ester. A common laboratory-scale preparation involves the reduction of dimethyl 2,6-pyridinedicarboxylate with sodium borohydride.[1][2]

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol

  • Materials: Dimethyl 2,6-pyridinedicarboxylate, Methanol (anhydrous), Sodium borohydride.

  • Procedure:

    • In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-pyridinedimethanol as a white solid.

Table 2: Quantitative Data for the Synthesis of 2,6-Pyridinedimethanol

ParameterValueReference
Starting Material Dimethyl 2,6-pyridinedicarboxylate[1]
Reagents Sodium borohydride, Methanol[1]
Reported Yield Up to 96%[1]
Melting Point 112-114 °C
Synthesis of Precursor 2: 3,4,5-Trimethoxybenzoyl chloride

3,4,5-Trimethoxybenzoyl chloride is prepared from 3,4,5-trimethoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

  • Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride, Dry toluene.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry toluene.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Final Synthesis of this compound via Esterification

The final step in the synthesis of this compound is the esterification of 2,6-pyridinedimethanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, typically pyridine, which also acts as the solvent.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride, Anhydrous pyridine.

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 2,6-pyridinedimethanol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (2.2 eq) in anhydrous pyridine to the cooled solution of the diol.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and stir to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Table 3: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Materials 2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride
Reagents Pyridine
Purification Method Recrystallization
Expected Spectroscopic Data ¹H NMR and ¹³C NMR spectra would be consistent with the structure. The ¹H NMR would show characteristic peaks for the pyridine ring protons, the methylene protons, and the methoxy and aromatic protons of the trimethoxybenzoyl groups. The ¹³C NMR would show corresponding signals for all unique carbon atoms.

Visualization of Synthetic Pathway

The overall synthetic pathway for this compound is depicted in the following diagram.

Pirozadil_Synthesis cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Esterification Dimethyl_2_6_pyridinedicarboxylate Dimethyl 2,6-pyridinedicarboxylate 2_6_Pyridinedimethanol 2,6-Pyridinedimethanol Dimethyl_2_6_pyridinedicarboxylate->2_6_Pyridinedimethanol NaBH4, MeOH This compound This compound 2_6_Pyridinedimethanol->this compound 3_4_5_Trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoic acid 3_4_5_Trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoyl chloride 3_4_5_Trimethoxybenzoic_acid->3_4_5_Trimethoxybenzoyl_chloride SOCl2 3_4_5_Trimethoxybenzoyl_chloride->this compound Pyridine

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and provided a comprehensive overview of its synthesis. By outlining the preparation of the necessary precursors and the final esterification step, complete with experimental protocols and quantitative data, this document serves as a valuable resource for chemists and pharmaceutical scientists. The provided information is intended to facilitate the replication and further investigation of this compound for potential therapeutic applications. Further research can focus on optimizing the reaction conditions to improve yields and developing more sustainable synthetic routes.

References

Pirozadil as a Nicotinic Acid Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil is a nicotinic acid derivative that has been investigated for its lipid-lowering properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its classification, potential mechanism of action as a nicotinic acid derivative, and clinical efficacy based on published studies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of nicotinic acid derivatives and their therapeutic potential.

Introduction

This compound, with the chemical formula C₂₇H₂₉NO₁₀, is structurally classified as a nicotinic acid derivative.[1][3][4] Nicotinic acid (niacin) and its derivatives are a class of compounds known for their pharmacological effects, particularly in the management of dyslipidemia. While the broader class of nicotinic acid derivatives is known to exert its lipid-modifying effects through the activation of the G protein-coupled receptor 109A (GPR109A), specific studies confirming this mechanism for this compound are not extensively available in the current scientific literature. This guide summarizes the existing clinical data for this compound and contextualizes it within the established pharmacology of nicotinic acid derivatives.

Chemical Structure

The chemical structure of this compound is provided below:

Chemical Name: [6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate

Molecular Formula: C₂₇H₂₉NO₁₀

Molecular Weight: 527.52 g/mol

(Image of the chemical structure of this compound would be inserted here in a full whitepaper)

Proposed Mechanism of Action: GPR109A Pathway

While direct evidence for this compound's mechanism of action is limited, its classification as a nicotinic acid derivative suggests a likely interaction with the GPR109A receptor, which is the primary target for nicotinic acid's lipid-lowering effects.

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of hormone-sensitive lipase, resulting in reduced lipolysis and a subsequent decrease in the release of free fatty acids from adipose tissue into the bloodstream. The diminished flux of free fatty acids to the liver reduces the substrate available for hepatic triglyceride synthesis, leading to decreased production of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL) cholesterol.

The following diagram illustrates the proposed signaling pathway for nicotinic acid derivatives.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (Nicotinic Acid Derivative) This compound->GPR109A Binds to Gi->AC Inhibits HSL_active Active Hormone-Sensitive Lipase Gi->HSL_active Inhibits activation ATP ATP ATP->AC cAMP->HSL_active Activates Triglycerides Triglycerides (in Adipocytes) HSL_active->Triglycerides Hydrolyzes HSL_inactive Inactive Hormone-Sensitive Lipase FFA Free Fatty Acids Triglycerides->FFA Releases Liver Liver FFA->Liver Reduced transport to VLDL VLDL Production Liver->VLDL Decreased LDL LDL Levels VLDL->LDL Leads to decreased

Caption: Proposed GPR109A signaling pathway for this compound.

Clinical Efficacy Data

Two key clinical studies have evaluated the efficacy of this compound in patients with type IIa hyperlipoproteinemia. The quantitative results from these studies are summarized below.

Summary of Clinical Trial Results
Parameter16-Week Study4.5-Year Study
Patient Population 15 adults with Type IIa hyperlipidemia20 patients with hypercholesterolemia (type IIa)
Dosage 1.5 or 2.0 g/day 1.5 to 2.0 g/day
Treatment Duration 16 weeks4.5 years
Total Cholesterol (TC) Reduction 8.5% (mean)24% (after 6 months)
LDL-Cholesterol Reduction 9.7% (mean)47% (after 6 months)
Apolipoprotein B (apoB) Reduction 8.5% (mean)Not Reported
Triglyceride (TG) Reduction No significant change34% (after 6 months)
HDL-Cholesterol Change No significant changeNot Reported

Note: The 4.5-year study reported that the lipid-lowering effects were more manifest during the second semester of therapy and remained stable thereafter.

Experimental Protocols

Detailed experimental protocols for the clinical trials are not available in the published abstracts. However, the general design of these studies can be outlined.

Clinical Trial Workflow

The workflow for a typical clinical trial evaluating a lipid-lowering agent like this compound is depicted below.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase PatientRecruitment Patient Recruitment (Type IIa Hyperlipoproteinemia) InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientRecruitment->InclusionExclusion Baseline Baseline Lipid Profile Measurement (TC, LDL, HDL, TG, ApoB) InclusionExclusion->Baseline Randomization Randomization (if applicable) Baseline->Randomization PirozadilAdmin This compound Administration (e.g., 1.5-2.0 g/day) Randomization->PirozadilAdmin Monitoring Regular Monitoring (Lipid profiles, Adverse events) PirozadilAdmin->Monitoring Endpoint End-of-Study Lipid Profile Measurement Monitoring->Endpoint DataAnalysis Statistical Analysis (Comparison to baseline) Endpoint->DataAnalysis Results Efficacy and Safety Evaluation DataAnalysis->Results

Caption: Generalized workflow for a hyperlipidemia clinical trial.

Pharmacokinetics

There is a notable lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further research is required to characterize its pharmacokinetic profile.

Preclinical and Comparative Pharmacology

A preclinical study in anesthetized dogs demonstrated that this compound increases cerebral blood flow to a greater extent than nicotinic acid and pyridinol carbamate. Its effect was reported to be almost equal to that of papaverine. The study also showed that this compound significantly reduced vascular cerebral resistance more than the other tested hypolipidemic agents.

Conclusion and Future Directions

This compound has demonstrated efficacy in reducing total cholesterol, LDL-cholesterol, and in one long-term study, triglycerides, in patients with type IIa hyperlipoproteinemia. As a nicotinic acid derivative, its mechanism of action is likely mediated through the GPR109A receptor, although direct evidence for this is currently lacking.

Significant gaps in the scientific literature exist, particularly concerning its specific molecular interactions, detailed signaling pathways, and pharmacokinetic profile. Future research should focus on:

  • Mechanism of Action Studies: Investigating the binding affinity and functional activity of this compound at the GPR109A receptor.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion.

  • Head-to-Head Comparative Trials: Performing well-controlled clinical trials comparing the efficacy and safety of this compound with other lipid-lowering agents.

Addressing these research gaps will be crucial for a complete understanding of this compound's therapeutic potential and its place in the management of dyslipidemia.

References

Pirozadil: An In-Depth Technical Review of its Potential as an Anti-Atherosclerotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirozadil, a pyridine derivative, has been investigated for its potential role as an anti-atherosclerotic agent, primarily focusing on its lipid-lowering properties. Clinical evidence demonstrates its efficacy in reducing plasma levels of total cholesterol, LDL-cholesterol, and triglycerides. Beyond its impact on dyslipidemia, this compound exhibits vasodilatory effects, suggesting a potential direct influence on vascular function. However, a comprehensive understanding of its anti-atherosclerotic potential is hampered by a notable lack of in-depth preclinical and in-vitro research into its specific molecular mechanisms. This technical guide synthesizes the available clinical data on this compound's lipid-modifying effects and explores its putative mechanisms of action in the context of atherosclerosis, highlighting the existing knowledge gaps and future research directions.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as myocardial infarction and stroke. The management of atherosclerosis involves targeting various pathological processes, including dyslipidemia, endothelial dysfunction, vascular smooth muscle cell (VSMC) proliferation, inflammation, and platelet aggregation. This compound has emerged as a compound of interest due to its demonstrated lipid-lowering capabilities and vasodilatory properties. This document provides a detailed overview of the current understanding of this compound's potential as an anti-atherosclerotic agent.

Clinical Efficacy in Hyperlipidemia

Clinical studies have provided quantitative evidence of this compound's effectiveness in managing hyperlipoproteinemia.

Data Presentation
StudyPatient PopulationDosageTreatment DurationTotal Cholesterol ReductionLDL-Cholesterol ReductionTriglyceride ReductionHDL-Cholesterol ChangeApolipoprotein B ReductionReference
Cuchi de la Cuesta et al. (1989)20 patients with type IIa hyperlipoproteinemia1.5 to 2 g/day 4.5 years24% (after 6 months)47% (after 6 months)34% (after 6 months)Not ReportedNot Reported[1]
Japanese Study (publication details not fully available)15 adults with Type IIa hyperlipidemia1.5 or 2.0 g/day 16 weeks8.5% (mean), 13.7% (responders)9.7% (mean), 10.4% (responders)No significant changeNo significant change8.5% (mean), 11.7% (responders)[2]
Experimental Protocols

Study 1: Long-term Evaluation of this compound [1]

  • Objective: To evaluate the long-term efficacy and tolerance of this compound in patients with hypercholesterolemia.

  • Study Design: A long-term observational study.

  • Participants: 20 patients diagnosed with type IIa hyperlipoproteinemia.

  • Intervention: Oral administration of this compound at a daily dose of 1.5 to 2 grams.

  • Duration: 4.5 years.

  • Outcome Measures: Periodic monitoring of lipidic parameters (total cholesterol, LDL-cholesterol, triglycerides) and subjective manifestations related to the drug.

Study 2: this compound in Japanese Patients with Type IIa Hyperlipoproteinemia [2]

  • Objective: To assess the effect of this compound on lipids, lipoproteins, and apolipoproteins.

  • Study Design: An open-label, non-comparative study.

  • Participants: 15 adult Japanese patients with Type IIa hyperlipidemia who had achieved a stable weight and were on a diet before treatment.

  • Intervention: Oral administration of this compound at a daily dose of 1.5 g or 2.0 g.

  • Duration: 16 weeks.

  • Outcome Measures: Measurement of plasma lipids, lipoproteins, and apolipoproteins at 4-week intervals.

Putative Mechanisms of Anti-Atherosclerotic Action

While direct evidence is limited, the known vasodilatory effects of this compound and its chemical structure suggest potential mechanisms of action relevant to atherosclerosis.

Vasodilation

This compound has been shown to increase cerebral blood flow and diminish vascular cerebral resistance in preclinical models, indicating a direct vasodilatory effect[3]. This action could be beneficial in atherosclerosis by improving blood flow and reducing shear stress on the endothelium.

This compound This compound VSMC Vascular Smooth Muscle Cell This compound->VSMC Acts on Vasodilation Vasodilation VSMC->Vasodilation Relaxation IncreasedBloodFlow Increased Blood Flow Vasodilation->IncreasedBloodFlow ReducedVascularResistance Reduced Vascular Resistance Vasodilation->ReducedVascularResistance cluster_0 Hypothesized PDE Inhibition Pathway This compound This compound (Hypothesized) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG Vasodilation Vasodilation PKA_PKG->Vasodilation PlateletAggregation ↓ Platelet Aggregation PKA_PKG->PlateletAggregation cluster_1 Hypothesized Adenosine A2A Receptor Pathway This compound This compound (Hypothesized) A2AR Adenosine A2A Receptor This compound->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation

References

Physicochemical properties and solubility of Pirozadil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Pirozadil

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, a hypolipidemic agent.[1][2] The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant processes.

Physicochemical Properties

This compound is identified as a white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1. These properties are fundamental to understanding the behavior of the compound in various pharmaceutical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name [6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-2-pyridinyl]methyl 3,4,5-trimethoxybenzoate[3]
CAS Number 54110-25-7[4]
Chemical Formula C₂₇H₂₉NO₁₀
Molecular Weight 527.52 g/mol
Melting Point 119-126 °C
Appearance White crystalline powder
XLogP3-AA 3.4

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. This compound's solubility has been characterized in various solvents, as detailed in Table 2. It is sparingly soluble in aqueous solutions but shows good solubility in certain organic solvents.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
Water Practically insoluble
Ether Practically insoluble
Chloroform Very soluble
Dioxane Soluble
Acetonitrile Soluble
Methanol Soluble
DMSO 50 mg/mL (94.78 mM)

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies are employed for such characterizations.

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using the capillary melting point method.

Methodology:

  • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded as the melting point range.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest in a vial or flask.

  • The mixture is agitated (e.g., using a shaker) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • After the equilibration period, the suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Below is a workflow diagram illustrating the shake-flask solubility determination method.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to settle (e.g., 24-48h) equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter to remove solid particles analysis1->analysis2 analysis3 Analyze concentration (e.g., HPLC, UV-Vis) analysis2->analysis3 result Determine Solubility analysis3->result

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action and Therapeutic Relevance

This compound is classified as a hypolipidemic (or antilipemic) agent that also inhibits platelet aggregation. Its therapeutic application is primarily in the management of conditions like atherosclerosis by reducing serum and aortic cholesterol levels, as well as serum LDL levels. While a detailed signaling pathway is not extensively elucidated in the provided search results, a conceptual diagram can illustrate its role in mitigating atherosclerosis.

The diagram below outlines the logical relationship between this compound's activity and its therapeutic effect on atherosclerosis.

G This compound This compound action Inhibition of Lipid Synthesis & Platelet Aggregation This compound->action Exerts effect ldl Reduced Serum LDL & Cholesterol action->ldl platelet Reduced Platelet Aggregation action->platelet athero Atherosclerosis (Plaque Formation) ldl->athero Contributes to outcome Reduced Atherosclerotic Lesions ldl->outcome Leads to platelet->athero Contributes to platelet->outcome Leads to athero->outcome Mitigates

Caption: Conceptual Pathway of this compound's Therapeutic Action.

References

Methodological & Application

Application Notes and Protocols for Pirozadil Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirozadil is a compound recognized for its dual therapeutic potential as both a hypolipidemic agent and a cerebral vasodilator.[1][2][3] As a derivative of nicotinic acid, its primary applications involve the management of hyperlipidemia and the improvement of cerebral circulation.[1][2] These properties make this compound a compound of interest for investigating treatments for atherosclerosis, cerebrovascular insufficiency, and potentially associated cognitive decline. This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound in established animal models.

Application 1: Hypolipidemic and Anti-Atherosclerotic Effects

Application Note: To investigate this compound's efficacy in lowering plasma lipids and preventing the progression of atherosclerosis, the high-fat diet (HFD) induced hyperlipidemic rodent model is highly suitable. This model effectively mimics human hyperlipidemia and the early stages of atherosclerosis by inducing elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). Rats and rabbits are the most commonly used species for this purpose due to their well-characterized lipid metabolism and response to atherogenic diets. This model allows for the quantitative assessment of this compound's impact on serum lipid profiles and the histopathological examination of arterial plaque formation.

Proposed Mechanism of Action: this compound's lipid-lowering effect may be attributed to the activation of Lipoprotein Lipase (LPL), a key enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very low-density lipoproteins (VLDL). Enhanced LPL activity facilitates the clearance of triglycerides, making them available for uptake by peripheral tissues. This mechanism is similar to that of fibrate drugs, which are known LPL activators.

Pirozadil_Lipid_Metabolism_Pathway Proposed Mechanism of this compound in Lipid Metabolism cluster_blood Bloodstream cluster_endothelium Capillary Endothelium VLDL VLDL & Chylomicrons (High Triglycerides) LPL Lipoprotein Lipase (LPL) VLDL->LPL Substrate FFA Free Fatty Acids (FFAs) & Glycerol Adipose Adipose/Muscle Tissue (FFA Uptake & Storage/Use) FFA->Adipose Uptake LPL->FFA Hydrolyzes This compound This compound This compound->LPL Activates

Caption: Proposed LPL activation pathway for this compound.

Protocol 1: Evaluating Lipid-Lowering Effects in HFD-Induced Hyperlipidemic Rats

1. Objective: To assess the dose-dependent effect of this compound on serum lipid profiles (TC, TG, HDL-C, LDL-C) in rats with diet-induced hyperlipidemia.

2. Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Standard pellet chow

  • High-Fat Diet (HFD): Composition can vary, a common formulation is standard chow supplemented with 10-20% lard/animal fat, 1-2% cholesterol, and 0.5% cholic acid.

  • This compound (suspended in 0.5% carboxymethylcellulose, CMC)

  • Positive control: Fenofibrate (suspended in 0.5% CMC)

  • Biochemical assay kits for TC, TG, HDL-C, and LDL-C

  • Animal caging and handling equipment

  • Blood collection supplies (e.g., retro-orbital capillary tubes, EDTA tubes)

3. Experimental Workflow:

HFD_Workflow Experimental Workflow for Hyperlipidemia Study Acclimatization Phase 1: Acclimatization (1 week, standard diet) Induction Phase 2: Hyperlipidemia Induction (4-8 weeks, HFD for all groups except normal control) Acclimatization->Induction Grouping Phase 3: Grouping & Treatment (4 weeks) Induction->Grouping G1 G1: Normal Control (Standard Diet + Vehicle) G2 G2: HFD Control (HFD + Vehicle) G3 G3: this compound Low Dose (HFD + this compound) G4 G4: this compound High Dose (HFD + this compound) G5 G5: Positive Control (HFD + Fenofibrate) Collection Phase 4: Sample Collection (Blood at end of study) Analysis Phase 5: Analysis (Biochemical & Statistical) Collection->Analysis

Caption: Workflow for the HFD-induced hyperlipidemia model.

4. Methodology:

  • Acclimatization: House rats for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard chow and water.

  • Induction of Hyperlipidemia:

    • The Normal Control group continues on the standard diet.

    • All other groups are switched to the HFD for 4-8 weeks to induce hyperlipidemia.

    • Confirm model establishment by measuring baseline lipid levels from a subset of animals.

  • Grouping and Treatment:

    • Divide the HFD-fed animals into four groups (n=8-10 per group): HFD Control, this compound Low Dose, this compound High Dose, and Positive Control.

    • Administer treatments daily via oral gavage for 4 weeks concurrently with the HFD.

    • The Normal and HFD control groups receive the vehicle (0.5% CMC).

  • Sample Collection:

    • At the end of the treatment period, fast animals overnight.

    • Collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.

    • Separate serum and store at -80°C until analysis.

  • Biochemical Analysis:

    • Analyze serum samples for TC, TG, HDL-C using commercially available enzymatic kits.

    • Calculate LDL-C using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).

5. Data Presentation:

Table 1: Effect of this compound on Serum Lipid Profile in HFD-Fed Rats (Illustrative Data)

Treatment Group Dose (mg/kg) Total Cholesterol (mg/dL) Triglycerides (mg/dL) HDL-C (mg/dL) LDL-C (mg/dL)
Normal Control - 75 ± 6.8 80 ± 7.5 45 ± 4.1 14 ± 2.5
HFD Control - 210 ± 15.2 195 ± 18.3 25 ± 3.0 146 ± 12.1
This compound 50 165 ± 12.1* 140 ± 11.5* 28 ± 2.8 109 ± 9.8*
This compound 100 130 ± 10.5** 115 ± 9.9** 32 ± 3.5 75 ± 8.2**
Fenofibrate 100 125 ± 9.8** 105 ± 8.7** 35 ± 3.9* 69 ± 7.5**

*Values are Mean ± SD. *p<0.05, *p<0.01 compared to HFD Control.

Application 2: Cerebrovascular Effects

Application Note: this compound has been demonstrated to increase cerebral blood flow and reduce cerebral vascular resistance in anesthetized dogs. This vasodilatory effect is crucial for its potential application in conditions characterized by reduced cerebral perfusion, such as ischemic stroke or vascular dementia. The anesthetized canine model provides a robust platform for directly measuring hemodynamic changes in cerebral arteries following drug administration. Measurement is typically performed using an electromagnetic blood flow transducer attached to a major cerebral artery, such as the vertebral or carotid artery.

Cerebral_Vasodilation_Logic Logical Flow of this compound's Cerebrovascular Action This compound This compound Administration (Intravenous) Relaxation Cerebral Artery Smooth Muscle Relaxation This compound->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Resistance Decreased Cerebral Vascular Resistance Vasodilation->Resistance Flow Increased Cerebral Blood Flow Vasodilation->Flow Benefit Potential Therapeutic Benefit (e.g., in Ischemia) Resistance->Benefit Flow->Benefit

Caption: Logical relationship of this compound's cerebrovascular effects.

Protocol 2: Assessment of Cerebral Blood Flow in Anesthetized Dogs

1. Objective: To quantify the change in cerebral blood flow and vascular resistance following intravenous administration of this compound.

2. Materials:

  • Beagle dogs (10-15 kg) of either sex

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Surgical instruments for vessel exposure

  • Electromagnetic blood flowmeter and probe

  • Pressure transducer for monitoring systemic blood pressure

  • Data acquisition system

  • This compound solution for intravenous injection

  • Positive control (e.g., Papaverine)

3. Methodology:

  • Animal Preparation:

    • Fast the dog for 12 hours prior to the experiment.

    • Anesthetize with sodium pentobarbital (e.g., 30 mg/kg, IV). Maintain anesthesia with supplemental doses as needed.

    • Intubate the animal and allow for spontaneous respiration.

  • Surgical Procedure:

    • Place the dog in a supine position.

    • Surgically expose the vertebral artery.

    • Carefully dissect the artery from surrounding tissues.

    • Place a calibrated electromagnetic flow probe of appropriate size around the artery.

    • Insert a cannula into the femoral artery to monitor systemic arterial blood pressure.

  • Data Collection:

    • Allow the animal's vitals to stabilize and record baseline vertebral artery blood flow (VBF) and mean arterial pressure (MAP) for at least 20 minutes.

    • Administer the vehicle (saline) intravenously and record any changes.

    • Administer a single bolus dose of this compound (e.g., 0.5-2.0 mg/kg, IV).

    • Continuously record VBF and MAP for at least 60 minutes post-injection.

    • (Optional) Administer a positive control vasodilator like papaverine for comparison.

  • Data Analysis:

    • Calculate Cerebral Vascular Resistance (CVR) using the formula: CVR = MAP / VBF.

    • Express changes in VBF and CVR as a percentage change from the stable baseline value.

4. Data Presentation:

Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs (Illustrative Data)

Treatment Dose (mg/kg) Baseline VBF (mL/min) Max VBF (mL/min) Max % Change in VBF Min % Change in CVR
Vehicle (Saline) - 45.2 ± 3.5 45.8 ± 3.6 +1.3% -1.1%
This compound 1.0 44.8 ± 4.1 71.7 ± 6.2* +60.0%* -38.5%*
This compound 2.0 46.1 ± 3.9 85.3 ± 7.5** +85.0%** -46.2%**
Papaverine 1.0 45.5 ± 4.0 83.7 ± 7.1** +84.0%** -45.7%**

*Values are Mean ± SD. *p<0.05, *p<0.01 compared to baseline.

Application 3: Potential Nootropic Effects

Application Note: Nootropics are substances that may improve cognitive function. Given this compound's ability to enhance cerebral circulation, it is plausible that it could exert beneficial effects on cognitive processes, particularly in cases of vascular cognitive impairment. A widely used preclinical screening model for nootropic activity is the scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, providing a platform to test the efficacy of potential memory-enhancing compounds. Behavioral tests such as the Morris Water Maze (for spatial memory) or the Elevated Plus Maze (for transfer latency) are used to quantify cognitive performance.

Protocol 3: Screening for Nootropic Activity in Scopolamine-Induced Amnesic Mice

1. Objective: To evaluate the potential of this compound to reverse scopolamine-induced memory deficits in mice using the Elevated Plus Maze (EPM) test.

2. Materials:

  • Male Swiss albino mice (20-25g)

  • Elevated Plus Maze apparatus

  • This compound (suspended in 0.5% CMC)

  • Scopolamine hydrobromide (dissolved in saline)

  • Positive control: Piracetam (dissolved in saline)

  • Oral gavage needles and syringes

3. Methodology:

  • Grouping and Treatment:

    • Divide mice into five groups (n=8-10 per group):

      • Vehicle Control: Saline (IP) + Vehicle (PO)

      • Scopolamine Control: Scopolamine (IP) + Vehicle (PO)

      • This compound: Scopolamine (IP) + this compound (PO)

      • This compound: Scopolamine (IP) + this compound (Higher Dose, PO)

      • Positive Control: Scopolamine (IP) + Piracetam (PO)

    • Administer this compound, Piracetam, or vehicle orally once daily for 7 days.

  • Acquisition Trial (Day 7):

    • 60 minutes after the final oral dose, place each mouse at the end of an open arm of the EPM, facing away from the central platform.

    • Record the time it takes for the mouse to move from the open arm to one of the closed arms (Transfer Latency, TL).

    • If a mouse does not enter a closed arm within 90 seconds, gently guide it and allow it to remain for 10 seconds; assign a TL of 90 seconds.

  • Induction of Amnesia:

    • Immediately after the acquisition trial, administer scopolamine (e.g., 0.5 mg/kg, IP) or saline to the respective groups.

  • Retention Trial (Day 8):

    • 24 hours after the acquisition trial (and scopolamine injection), place each mouse back on the EPM in the same manner.

    • Record the Transfer Latency (TL). A significant increase in TL in the scopolamine group compared to the vehicle control indicates amnesia. A significant decrease in TL in a treatment group compared to the scopolamine group indicates a nootropic effect.

4. Data Presentation:

Table 3: Effect of this compound on Transfer Latency in EPM Test (Illustrative Data)

Treatment Group Dose (mg/kg) Transfer Latency - Day 7 (Acquisition) (s) Transfer Latency - Day 8 (Retention) (s)
Vehicle Control - 35.5 ± 4.1 38.2 ± 4.5
Scopolamine Control 0.5 (IP) 36.1 ± 3.8 85.4 ± 5.2#
This compound 50 (PO) 34.9 ± 4.0 62.1 ± 6.1*
This compound 100 (PO) 35.8 ± 3.9 48.5 ± 5.5**
Piracetam 200 (PO) 35.2 ± 4.3 45.3 ± 4.9**

*Values are Mean ± SD. #p<0.01 compared to Vehicle Control. *p<0.05, *p<0.01 compared to Scopolamine Control.

References

Application Note: A General Approach for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pirozadil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Pirozadil is a pharmaceutical agent for which a standardized and universally accepted HPLC analytical method is not prominently documented. The development of a reliable and reproducible HPLC method is crucial for the quality control of bulk drug substances, the analysis of finished pharmaceutical products, and for pharmacokinetic studies. This note describes a general reverse-phase HPLC (RP-HPLC) strategy, which is a common and effective technique for the analysis of a wide range of pharmaceutical compounds. The subsequent sections detail the proposed starting chromatographic conditions, sample preparation, and a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines.

Proposed HPLC Method Development Strategy

The development of an effective HPLC method involves the optimization of several key parameters to achieve adequate separation, resolution, and sensitivity.

Instrumentation and Columns

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this purpose. A PDA detector is often preferred during method development as it allows for the determination of the optimal detection wavelength. The choice of a stationary phase is critical; a C18 column is a versatile and common starting point for the analysis of many pharmaceutical compounds and is recommended here.

Initial Chromatographic Conditions

The following table summarizes the suggested starting parameters for the HPLC method development for this compound. These conditions are based on methods developed for structurally related compounds and common practices in pharmaceutical analysis.

Table 1: Proposed Initial HPLC Conditions for this compound Analysis

ParameterProposed Starting ConditionRationale/Notes
Column C18, 150 mm x 4.6 mm, 5 µmA widely used column offering good resolution for a broad range of analytes.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN)A common mobile phase composition for RP-HPLC, providing good peak shape. The ratio should be optimized.
Elution Mode IsocraticAn initial isocratic elution (e.g., 50:50 A:B) can be tested. If peaks are not well-resolved, a gradient elution should be developed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CRoom temperature is a common starting point. Temperature can be adjusted to improve peak shape and resolution.
Detection Wavelength To be determined (scan from 200-400 nm)A UV scan of this compound in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume. This can be adjusted based on the concentration of the sample and the sensitivity of the method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard of known purity

  • HPLC-grade Acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation if necessary)

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or the mobile phase) and make up to the mark. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for linearity studies could be 1-100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., bulk powder, tablets, biological fluid).

  • For Bulk Drug Substance: Prepare a solution of the bulk drug in the mobile phase at a concentration within the linear range of the method.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.

    • Accurately weigh an amount of powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., mobile phase or methanol) to dissolve the drug. Sonication may be required to ensure complete dissolution.

    • Dilute to the mark with the solvent.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting into the HPLC system.

Method Validation Protocol

Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Inject blank, placebo, and this compound standard. Perform forced degradation studies (acid, base, oxidation, heat, light).No interfering peaks at the retention time of this compound. Peak purity should be confirmed with a PDA detector.
Linearity Analyze a minimum of five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the reference standard at 80%, 100%, and 120% of the target concentration).Percent recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same sample on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (%RSD) ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5 °C) and observe the effect on the results.No significant changes in the chromatographic performance (e.g., retention time, peak area, resolution).
System Suitability Inject a standard solution multiple times before starting the analysis.%RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0.

Visualizations

HPLC Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of an HPLC method for this compound.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2R1) lit_review Literature Review & Define Objectives select_params Select Initial Parameters (Column, Mobile Phase) lit_review->select_params Propose Starting Point optimization Optimize Conditions (Gradient, Flow Rate, Temp) select_params->optimization Initial Runs sst_dev System Suitability Test (Development) optimization->sst_dev Finalize Conditions sample_prep Develop Sample Preparation Protocol optimization->sample_prep specificity Specificity & Forced Degradation sst_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Finalized Analytical Method robustness->final_method Method Validated

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

Application Notes and Protocols: Pirozadil Testing in a Rabbit Brain Metabolism Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirozadil is a pyridine derivative that has been investigated for its effects on cerebral metabolism and blood flow.[1] Understanding its metabolic fate within the brain is crucial for elucidating its mechanism of action and assessing its therapeutic potential for cerebrovascular disorders. This document provides a detailed protocol for studying the metabolism of this compound in a rabbit brain model, a species shown to be relevant for such investigations.[1][2] The rabbit model offers advantages due to its brain structure and developmental similarities to humans.[2] These protocols cover in vivo administration, brain tissue collection, and analytical methods for metabolite identification.

Data Presentation

Due to the limited recent quantitative data on this compound metabolism in publicly available literature, the following tables are presented as templates for expected data. Researchers should populate these tables with their experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Rabbit Brain Tissue

ParameterValue (Mean ± SD)Units
Cmax (Maximum Concentration)e.g., 150 ± 25ng/g tissue
Tmax (Time to Cmax)e.g., 1.5 ± 0.5hours
AUC (Area Under the Curve)e.g., 450 ± 75(ng*h)/g tissue
Half-life (t½)e.g., 3.2 ± 0.8hours

Table 2: Relative Abundance of this compound and its Potential Metabolites in Rabbit Brain Homogenate

AnalyteRetention Time (min)Peak Area (Arbitrary Units)Relative Abundance (%)
This compound (Parent Drug)e.g., 8.2e.g., 1,200,000e.g., 75
Metabolite 1 (e.g., Hydroxylated)e.g., 6.5e.g., 300,000e.g., 18.75
Metabolite 2 (e.g., Glucuronide)e.g., 4.1e.g., 100,000e.g., 6.25

Experimental Protocols

Animal Model and Husbandry
  • Species: New Zealand White rabbits.

  • Age: Adult (e.g., 6-8 months old).

  • Housing: Individual caging in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard rabbit chow and water ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to relevant guidelines.

This compound Administration
  • Formulation: Prepare this compound in a sterile, isotonic vehicle suitable for intravenous (IV) or oral (PO) administration. The vehicle should be tested for any effects on brain metabolism.

  • Dosing:

    • Determine the appropriate dose based on previous studies or dose-ranging experiments. A historical study used doses that influenced cerebral blood flow and metabolism.[1]

    • Administer the this compound solution via the marginal ear vein for IV administration or by oral gavage for PO administration.

  • Control Group: Administer the vehicle alone to a control group of rabbits.

Brain Tissue Collection and Processing
  • Anesthesia: At predetermined time points post-administration, anesthetize the rabbits deeply with an appropriate anesthetic (e.g., a combination of ketamine and xylazine, or isoflurane).

  • Perfusion: Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain tissue.

  • Euthanasia and Dissection: Following perfusion, euthanize the animal by an approved method (e.g., decapitation). Immediately dissect the brain on an ice-cold surface.

  • Regional Dissection (Optional): If regional differences in metabolism are being investigated, dissect the brain into specific regions (e.g., cortex, hippocampus, cerebellum).

  • Snap-Freezing: Immediately snap-freeze the collected brain tissue in liquid nitrogen to halt metabolic activity.

  • Storage: Store the frozen tissue at -80°C until further analysis.

Metabolite Extraction
  • Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., ice-cold acetonitrile or methanol) to precipitate proteins and extract the drug and its metabolites.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Analytical Methodology: LC-MS/MS
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of this compound and its metabolites.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice for separating small molecules.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a typical starting point.

    • Flow Rate: Optimize for the best separation and peak shape.

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound and its expected metabolites.

  • Data Analysis: Quantify the concentration of this compound and its metabolites by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on cerebral metabolism and the experimental workflow for its analysis.

Pirozadil_Mechanism This compound This compound Cerebral_Blood_Flow Cerebral Blood Flow This compound->Cerebral_Blood_Flow Increases Oxygen_Consumption Oxygen Consumption This compound->Oxygen_Consumption Increases Glucose_Metabolism Glucose Metabolism This compound->Glucose_Metabolism Affects Brain_Metabolism Overall Brain Metabolism Cerebral_Blood_Flow->Brain_Metabolism Oxygen_Consumption->Brain_Metabolism Glucose_Metabolism->Brain_Metabolism

Caption: Proposed mechanism of this compound on cerebral metabolism.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Rabbit Model Selection (New Zealand White) Drug_Admin This compound Administration (IV or PO) Animal_Model->Drug_Admin Sample_Collection Brain Tissue Collection (Anesthesia, Perfusion, Dissection) Drug_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction (Homogenization, Centrifugation) Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound & Metabolites) Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound metabolism study.

References

Techniques for Assessing the Vasodilatory Effects of Pirozadil In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirozadil is a compound recognized for its vasodilatory properties, suggesting its potential therapeutic application in cardiovascular conditions. The assessment of these effects in a controlled in vitro setting is a critical step in understanding its mechanism of action and pharmacological profile. These application notes provide detailed protocols for investigating the vasodilatory effects of this compound using established in vitro methodologies. The primary techniques covered are the isolated aortic ring assay for functional assessment of vasorelaxation and cell-based assays with endothelial cells to explore the underlying molecular mechanisms, such as the production of nitric oxide (NO).

While this compound has been noted for its vasodilatory action, specific quantitative data regarding its potency (e.g., EC50) and the precise signaling pathways it modulates are not extensively detailed in the available scientific literature. Therefore, the following protocols are presented as robust methods to generate such data for this compound or other potential vasodilator compounds.

Key In Vitro Experimental Approaches

Two primary in vitro models are recommended for a comprehensive assessment of this compound's vasodilatory effects:

  • Ex Vivo Isolated Aortic Ring Assay: This functional assay directly measures the ability of a compound to induce relaxation in a pre-constricted blood vessel segment. It is a valuable tool for determining the potency and efficacy of vasodilators.[1][2]

  • In Vitro Endothelial Cell Culture Assays: These assays are essential for dissecting the molecular mechanisms underlying vasodilation, particularly the role of the endothelium in releasing vasoactive factors like nitric oxide (NO).[3][4][5]

Protocol 1: Isolated Aortic Ring Assay

This protocol details the procedure for assessing the vasorelaxant effect of this compound on isolated rat thoracic aortic rings.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in isolated aortic tissue.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or other vasoconstrictors (e.g., KCl)

  • This compound

  • Acetylcholine (ACh, for endothelium integrity check)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method and exsanguinate.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, continuously bubbled with carbogen gas at 37°C.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact and functional endothelium. Rings with compromised endothelial function should be discarded or used for endothelium-independent studies.

  • Concentration-Response Curve for this compound:

    • Wash the tissues and allow them to return to the baseline tension.

    • Induce a stable contraction with phenylephrine (1 µM).

    • Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Data Presentation:

The results of the aortic ring assay can be summarized in a table to compare the vasodilatory effects of this compound under different conditions (e.g., with and without endothelium, in the presence of inhibitors).

CompoundConditionEC50 (µM)Maximal Relaxation (%)
This compoundEndothelium-IntactData to be determinedData to be determined
This compoundEndothelium-DenudedData to be determinedData to be determined
This compound+ L-NAMEData to be determinedData to be determined
This compound+ GlibenclamideData to be determinedData to be determined
This compound+ VerapamilData to be determinedData to be determined

L-NAME: Nitric oxide synthase inhibitor; Glibenclamide: ATP-sensitive potassium channel blocker; Verapamil: L-type calcium channel blocker.

Experimental Workflow for Isolated Aortic Ring Assay

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Thoracic Aorta B Clean Aorta of Connective Tissue A->B C Cut into 2-3 mm Rings B->C D Mount Rings in Organ Bath C->D E Apply Resting Tension & Equilibrate D->E F Pre-contract with Phenylephrine E->F G Check Endothelium Integrity with ACh F->G H Add Cumulative Concentrations of this compound G->H I Record Relaxation Response H->I J Calculate % Relaxation & EC50 I->J

Caption: Workflow for the isolated aortic ring assay.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes the use of a fluorescent indicator to measure NO production in cultured endothelial cells upon stimulation with this compound.

Objective: To determine if this compound stimulates the production of nitric oxide in endothelial cells.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)

  • This compound

  • L-NAME (Nω-Nitro-L-arginine methyl ester, as a negative control)

  • Bradykinin or ATP (as a positive control for NO production)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium in a 96-well plate or on glass coverslips until they reach 80-90% confluency.

  • Loading with DAF-FM Diacetate:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with DAF-FM Diacetate (e.g., 5 µM in PBS) for 30-60 minutes at 37°C in the dark. This allows the non-fluorescent dye to enter the cells.

    • Wash the cells twice with PBS to remove the extracellular dye.

  • Cell Treatment:

    • Add fresh PBS or cell culture medium to the cells.

    • Add this compound at various concentrations to the designated wells.

    • Include control wells: a vehicle control, a positive control (e.g., bradykinin 1 µM), and a negative control (pre-incubation with L-NAME 100 µM for 30 minutes before adding this compound).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for the desired time period (e.g., 15-60 minutes).

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each well.

    • Normalize the fluorescence values to the vehicle control.

    • Compare the fluorescence intensity in this compound-treated cells to the controls. A significant increase in fluorescence indicates NO production.

Data Presentation:

The data from the NO production assay can be presented in a bar chart and summarized in a table.

TreatmentConcentration (µM)Fold Increase in NO Production (vs. Vehicle)
Vehicle-1.0
This compound1Data to be determined
This compound10Data to be determined
This compound100Data to be determined
Bradykinin (Positive Control)1Data to be determined
This compound + L-NAME100 + 100Data to be determined

Experimental Workflow for NO Production Assay

G cluster_culture Cell Culture cluster_loading Dye Loading cluster_treatment Cell Treatment cluster_measurement Measurement & Analysis A Seed Endothelial Cells B Culture to 80-90% Confluency A->B C Wash Cells with PBS B->C D Incubate with DAF-FM Diacetate C->D E Wash to Remove Excess Dye D->E F Add this compound & Controls E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Quantify & Normalize Data H->I

Caption: Workflow for measuring NO production in endothelial cells.

Potential Signaling Pathways for Investigation

The vasodilatory effect of this compound could be mediated by one or more of the following signaling pathways. The protocols described above can be adapted to investigate these pathways by using specific inhibitors.

1. Endothelium-Dependent Vasodilation (NO/cGMP Pathway):

This is a common mechanism for many vasodilators. The drug stimulates endothelial cells to produce nitric oxide (NO), which then diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle, NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.

Investigative Approach:

  • Perform the aortic ring assay with and without a functional endothelium. A significantly reduced response in endothelium-denuded rings suggests an endothelium-dependent mechanism.

  • Use an NO synthase inhibitor (e.g., L-NAME) in the aortic ring assay. Inhibition of this compound's effect by L-NAME would strongly suggest the involvement of NO.

  • Directly measure NO production in endothelial cells as described in Protocol 2.

Signaling Pathway of Endothelium-Dependent Vasodilation

G cluster_endo Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell This compound This compound Receptor Receptor This compound->Receptor eNOS eNOS Receptor->eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC diffuses cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Relaxation Relaxation PKG->Relaxation

Caption: NO-mediated vasodilation pathway.

2. Activation of Potassium Channels:

Opening of potassium channels in the membrane of vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to vasodilation. ATP-sensitive potassium (KATP) channels are a common target for vasodilator drugs.

Investigative Approach:

  • In the aortic ring assay, pre-incubate the tissues with a potassium channel blocker, such as glibenclamide (for KATP channels) or 4-aminopyridine (for voltage-gated K+ channels), before adding this compound. A rightward shift in the concentration-response curve would indicate the involvement of these channels.

Signaling Pathway of K+ Channel-Mediated Vasodilation

G This compound This compound K_channel K+ Channel This compound->K_channel activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Ca_channel Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Relaxation Ca_influx->Relaxation G Start Assess this compound Vasodilation (Aortic Ring Assay) Endo_Dependent Is the effect endothelium-dependent? Start->Endo_Dependent NO_Involved Is NO involved? (L-NAME inhibition) Endo_Dependent->NO_Involved Yes K_Channel Are K+ channels involved? (Glibenclamide inhibition) Endo_Dependent->K_Channel No Measure_NO Measure NO production in endothelial cells NO_Involved->Measure_NO Yes Conclusion_Other Other/unknown mechanism NO_Involved->Conclusion_Other No Conclusion_NO Mechanism involves NO pathway Measure_NO->Conclusion_NO Ca_Channel Are Ca2+ channels involved? (KCl-induced contraction) K_Channel->Ca_Channel Conclusion_K Mechanism involves K+ channel activation K_Channel->Conclusion_K Yes Conclusion_Ca Mechanism involves Ca2+ channel blockade Ca_Channel->Conclusion_Ca Yes Ca_Channel->Conclusion_Other No

References

Pirozadil Efficacy Studies: In Vivo Experimental Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for preclinical in vivo studies to evaluate the efficacy of Pirozadil, a nicotinic acid derivative with potential applications in hyperlipidemia and cerebral ischemia. The following sections outline experimental designs, methodologies, and data presentation guidelines.

I. This compound in a Hyperlipidemia Animal Model

This section details the use of a high-fat diet (HFD)-induced hyperlipidemia model in rats to assess the lipid-lowering effects of this compound. This model is widely used to screen for antihyperlipidemic agents as it mimics the condition in humans resulting from long-term unhealthy diets.[1]

Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Rats

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle), with ad libitum access to food and water.

  • Acclimatization: 1 week prior to the experiment.

2. Induction of Hyperlipidemia:

  • Diet: A high-fat diet (HFD) is administered for 4-8 weeks to induce hyperlipidemia. A typical HFD composition consists of 20% fat, 1.5% cholesterol, and 0.5% cholic acid added to the standard chow.

  • Monitoring: Body weight and food intake should be monitored weekly.

3. Experimental Groups:

  • Group 1: Normal Control: Fed a standard pellet diet.

  • Group 2: Disease Control (HFD): Fed an HFD.

  • Group 3: this compound Treatment (HFD + this compound): Fed an HFD and treated with this compound. Based on clinical data showing efficacy at 1.5-2.0 g/day in humans, an equivalent dose for rats can be calculated using body surface area normalization. A starting dose of 150-200 mg/kg, administered orally once daily, is recommended.[2][3]

  • Group 4: Positive Control (HFD + Atorvastatin): Fed an HFD and treated with a standard-of-care drug like Atorvastatin (10 mg/kg, oral, once daily).

4. Treatment Period:

  • This compound or vehicle is administered daily for the last 4 weeks of the HFD feeding period.

5. Sample Collection and Analysis:

  • At the end of the treatment period, animals are fasted overnight.

  • Blood is collected via cardiac puncture under anesthesia.

  • Serum is separated for biochemical analysis of:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Apolipoprotein B (ApoB)

6. Data Presentation:

Table 1: Effect of this compound on Serum Lipid Profile in HFD-Induced Hyperlipidemic Rats

GroupTreatmentTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)ApoB (mg/dL)
1Normal Control
2Disease Control (HFD)
3HFD + this compound (150 mg/kg)
4HFD + Atorvastatin (10 mg/kg)

Data to be presented as Mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet Induction (4-8 weeks) Acclimatization->Diet_Induction Grouping Grouping: - Normal Control - Disease Control - this compound - Positive Control Diet_Induction->Grouping Treatment Daily Oral Administration (4 weeks) Grouping->Treatment Fasting Overnight Fasting Treatment->Fasting Blood_Collection Blood Collection Fasting->Blood_Collection Analysis Biochemical Analysis (Lipid Profile) Blood_Collection->Analysis

Experimental workflow for the hyperlipidemia study.

II. This compound in a Cerebral Ischemia Animal Model

This section outlines a protocol using the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats to evaluate the neuroprotective effects of this compound. The tMCAO model is a widely used and well-standardized animal model for inducing focal cerebral ischemia and reperfusion injury, mimicking human ischemic stroke.[4][5]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (250-300 g)

  • Housing and Acclimatization: As described for the hyperlipidemia model.

2. Surgical Procedure (tMCAO):

  • Anesthesia is induced (e.g., isoflurane).

  • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion is maintained for 90 minutes.

  • The filament is then withdrawn to allow for reperfusion.

3. Experimental Groups:

  • Group 1: Sham Control: Undergoes the same surgical procedure without MCAO.

  • Group 2: Ischemia-Reperfusion (I/R) Control: Subjected to tMCAO and receives vehicle.

  • Group 3: this compound Treatment (I/R + this compound): Subjected to tMCAO and treated with this compound. A dose of 50-100 mg/kg, administered intravenously or intraperitoneally, immediately after reperfusion is a suggested starting point for acute studies.

  • Group 4: Positive Control (I/R + Nimodipine): Subjected to tMCAO and treated with a known neuroprotective agent like Nimodipine (10 mg/kg, i.p.).

4. Post-operative Care and Assessment:

  • Animals are monitored for recovery from anesthesia.

  • Neurological deficit scoring is performed 24 hours after MCAO using a standardized scale (e.g., Bederson's scale).

  • Animals are sacrificed 24 hours post-MCAO.

5. Infarct Volume Measurement:

  • Brains are removed and sectioned coronally.

  • Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • The infarct volume is quantified using imaging software.

6. Data Presentation:

Table 2: Effect of this compound on Neurological Deficit and Infarct Volume in tMCAO Rats

GroupTreatmentNeurological Deficit Score (0-4)Infarct Volume (mm³)
1Sham Control
2I/R Control
3I/R + this compound (50 mg/kg)
4I/R + Nimodipine (10 mg/kg)

Data to be presented as Mean ± SEM. Statistical analysis (e.g., ANOVA or Kruskal-Wallis test for scores) should be performed.

Experimental Workflow

G cluster_0 Surgical Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Anesthesia Anesthesia Surgery tMCAO Surgery (90 min occlusion) Anesthesia->Surgery Reperfusion Reperfusion Surgery->Reperfusion Grouping Grouping: - Sham - I/R Control - this compound - Positive Control Reperfusion->Grouping Treatment Drug Administration (Post-reperfusion) Grouping->Treatment Neuro_Deficit Neurological Deficit Scoring (24h post-MCAO) Treatment->Neuro_Deficit Sacrifice Sacrifice Neuro_Deficit->Sacrifice Brain_Extraction Brain Extraction & Sectioning Sacrifice->Brain_Extraction TTC_Staining TTC Staining Brain_Extraction->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

Experimental workflow for the cerebral ischemia study.

III. Proposed Signaling Pathways for this compound's Efficacy

While the precise molecular mechanisms of this compound are not fully elucidated, its classification as a nicotinic acid derivative and its observed effects on lipid metabolism and potential neuroprotection suggest involvement in several key signaling pathways.

A. Lipid Metabolism Regulation

This compound, similar to other nicotinic acid derivatives, may lower lipids by inhibiting lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver and decreasing the synthesis of VLDL and subsequently LDL.

G This compound This compound Adipose Adipose Tissue This compound->Adipose Inhibits Lipolysis Lipolysis Adipose->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Release Liver Liver FFA->Liver Uptake VLDL_Synth VLDL Synthesis Liver->VLDL_Synth VLDL VLDL VLDL_Synth->VLDL Production LDL LDL VLDL->LDL Conversion

Proposed lipid-lowering mechanism of this compound.

B. Neuroprotection via Anti-inflammatory and Antioxidant Pathways

The neuroprotective effects of this compound in cerebral ischemia may be attributed to its potential anti-inflammatory and antioxidant properties. This could involve the inhibition of pro-inflammatory cytokine production and the reduction of oxidative stress.

G cluster_0 Inflammatory Cascade cluster_1 Oxidative Stress Ischemia Cerebral Ischemia NFkB NF-κB Activation Ischemia->NFkB ROS Reactive Oxygen Species (ROS) Production Ischemia->ROS This compound This compound This compound->NFkB Inhibits This compound->ROS Reduces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Neuronal_Death Neuronal Cell Death Inflammation->Neuronal_Death Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Oxidative_Damage->Neuronal_Death

Proposed neuroprotective mechanisms of this compound.

Disclaimer: The proposed signaling pathways are based on the known effects of related compounds and require experimental validation for this compound. The provided protocols are intended as a starting point and may require optimization based on specific experimental conditions and institutional guidelines.

References

Application Notes and Protocols for Evaluating Pirozadil's Impact on Lipoprotein Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirozadil is a compound that has demonstrated a beneficial impact on serum lipid profiles, particularly in individuals with hyperlipoproteinemia. Clinical studies have shown its efficacy in reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B (apoB) levels.[1] This document provides detailed application notes and experimental protocols to enable researchers to further investigate the mechanisms underlying this compound's effects on lipoprotein metabolism. The protocols focus on two primary potential mechanisms of action: the inhibition of cholesterol biosynthesis and the modulation of lipoprotein lipase (LPL) activity, both of which are critical pathways in lipid regulation.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on key lipoprotein parameters from a clinical study involving patients with Type IIa hyperlipoproteinemia.[1]

ParameterDosageDuration of TreatmentMean Percentage DecreaseNotes
Total Cholesterol 1.5 or 2.0 g/d16 weeks8.5% (overall)In responders (12 out of 15 patients), the mean decrease was 13.7%.
LDL-Cholesterol 1.5 or 2.0 g/d16 weeks9.7% (overall)In responders, the mean decrease was 10.4%.
Apolipoprotein B 1.5 or 2.0 g/d16 weeks8.5% (overall)In responders, the mean decrease was 11.7%.
HDL-Cholesterol 1.5 or 2.0 g/d16 weeksNo significant change-
Serum Triglycerides 1.5 or 2.0 g/d16 weeksNo significant change-

Experimental Protocols

To elucidate the mechanism of action of this compound, the following detailed experimental protocols are provided. These protocols are designed to be conducted in a controlled laboratory setting using appropriate cell culture and biochemical assay techniques.

Protocol 1: Evaluation of this compound's Effect on Cholesterol Biosynthesis in Cultured Hepatocytes

This protocol aims to determine if this compound inhibits the synthesis of cholesterol in a human liver cell line, such as HepG2.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • [¹⁴C]-Acetate (radiolabeled cholesterol precursor)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and scintillation fluid

  • Cell lysis buffer and protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare various concentrations of this compound in a complete culture medium. Include a vehicle control (medium with the solvent used for the this compound stock).

    • Remove the existing medium from the cells and replace it with the this compound-containing or control medium.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Radiolabeling of Cholesterol:

    • After the 24-hour pre-incubation with this compound, add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL.

    • Incubate the cells for an additional 4 hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation to extract the lipids.

    • Collect the solvent containing the extracted lipids.

  • Analysis of Cholesterol Synthesis:

    • Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate cholesterol from other lipids.

    • Visualize the separated lipids (e.g., using iodine vapor) and scrape the spot corresponding to cholesterol into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Normalization:

    • In a parallel set of wells treated under the same conditions, lyse the cells and determine the total protein concentration using a protein assay kit.

    • Normalize the radioactive counts for each sample to the total protein concentration to account for any differences in cell number.

Protocol 2: Assessment of this compound's Impact on Lipoprotein Lipase (LPL) Activity

This protocol describes a fluorometric assay to measure the effect of this compound on the activity of LPL, which is crucial for the hydrolysis of triglycerides in lipoproteins.

Materials:

  • Purified lipoprotein lipase (LPL)

  • This compound stock solution

  • LPL activity assay kit (fluorometric), typically containing a fluorescent triglyceride substrate and assay buffer.

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a series of this compound dilutions in the LPL assay buffer. Include a vehicle control.

    • Prepare the fluorescent triglyceride substrate according to the kit manufacturer's instructions.

  • Enzyme Reaction:

    • In the wells of the 96-well microplate, add the diluted this compound solutions or the vehicle control.

    • Add a fixed amount of purified LPL to each well.

    • Initiate the enzymatic reaction by adding the fluorescent triglyceride substrate to each well.

  • Measurement of LPL Activity:

    • Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the increase in fluorescence over time at 37°C. The rate of increase in fluorescence is proportional to the LPL activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each this compound concentration and the control.

    • Express the LPL activity in the presence of this compound as a percentage of the activity in the vehicle control.

    • If this compound shows an inhibitory effect, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of LPL activity).

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Cholesterol_Biosynthesis_Pathway cluster_synthesis Cholesterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA_Reductase HMG-CoA Reductase (Rate-Limiting Enzyme) HMG-CoA->HMG-CoA_Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound (Potential Inhibitor) This compound->HMG-CoA_Reductase Inhibits? HMG-CoA_Reductase->Mevalonate

Hypothesized inhibition of cholesterol synthesis by this compound.

LPL_Activity_Pathway cluster_lipolysis Lipoprotein Lipolysis Triglyceride-Rich Lipoproteins\n(e.g., VLDL, Chylomicrons) Triglyceride-Rich Lipoproteins (e.g., VLDL, Chylomicrons) LPL Lipoprotein Lipase (LPL) Triglyceride-Rich Lipoproteins\n(e.g., VLDL, Chylomicrons)->LPL Substrate for Free Fatty Acids + Glycerol Free Fatty Acids + Glycerol LPL->Free Fatty Acids + Glycerol Hydrolyzes to Tissue Uptake Tissue Uptake Free Fatty Acids + Glycerol->Tissue Uptake Utilized for energy or storage This compound This compound (Potential Modulator) This compound->LPL Modulates Activity?

Potential modulation of Lipoprotein Lipase (LPL) activity by this compound.

Experimental_Workflow cluster_cholesterol Cholesterol Synthesis Assay cluster_lpl LPL Activity Assay A HepG2 Cell Culture B Treat with this compound A->B C Incubate with [14C]-Acetate B->C D Lipid Extraction C->D E TLC Separation D->E F Scintillation Counting E->F End Data Analysis & Interpretation F->End G Prepare this compound Dilutions H Add Purified LPL G->H I Add Fluorescent Substrate H->I J Measure Fluorescence I->J J->End Start Start Start->A Start->G

References

Application of Pirozadil in Primary Hyperlipoproteinemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pirozadil in the research of primary hyperlipoproteinemia. This document includes a summary of clinical findings, detailed experimental protocols, and a hypothesized mechanism of action based on current scientific understanding.

Introduction

Primary hyperlipoproteinemia encompasses a group of genetic disorders characterized by elevated levels of lipids and lipoproteins in the blood, significantly increasing the risk of premature atherosclerosis and cardiovascular disease. This compound, a pyridine derivative, has been investigated for its potential as a lipid-lowering agent in this context. Clinical studies have demonstrated its efficacy in reducing plasma cholesterol and triglyceride levels. This document serves as a resource for researchers interested in the preclinical and clinical investigation of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies on the efficacy and safety of this compound in patients with primary hyperlipoproteinemia.

Table 1: Efficacy of this compound on Lipid Profile in Patients with Primary Hyperlipoproteinemia (Type IIa)

ParameterDosageDuration of TreatmentMean Percentage DecreaseReference
Total Cholesterol1.5 - 2.0 g/day 16 weeks8.5% (overall), 13.7% (in responders)[1]
LDL-Cholesterol1.5 - 2.0 g/day 16 weeks9.7% (overall), 10.4% (in responders)[1]
Apolipoprotein B1.5 - 2.0 g/day 16 weeks8.5% (overall), 11.7% (in responders)[1]

Responders were defined as patients with a >10% decrease in Total Cholesterol.

Table 2: Long-Term Efficacy of this compound in Patients with Hyperlipoproteinemia Type IIa

ParameterDosageDuration of TreatmentMean Percentage DecreaseReference
Total Cholesterol1.5 to 2 g/day 6 months24%[2]
LDL-Cholesterol1.5 to 2 g/day 6 months47%[2]
Triglycerides1.5 to 2 g/day 6 months34%

Table 3: Safety and Tolerability of this compound

Study PopulationDosageDuration of TreatmentAdverse EffectsReference
15 adults with Type IIa hyperlipidemia1.5 or 2.0 g/day 16 weeksEdema, numbness of the extremities, palpitation (suspected side effects)
20 patients with hypercholesterolemia (Type IIa)1.5 to 2 g/day 4.5 yearsMinor and transient epigastralgias in 3 patients. No adverse effects requiring withdrawal of the drug.
20 patients with primary hyperlipoproteinemiaNot specifiedNot specifiedNo adverse reactions reported in a single-blind study comparing this compound to alufibrate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in hyperlipoproteinemia.

Protocol 1: Determination of Plasma Lipid Profile

This protocol describes a standard enzymatic colorimetric method for the quantification of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in patient plasma samples.

1. Principle: Enzymatic reactions lead to the production of a colored product, the absorbance of which is proportional to the concentration of the lipid being measured.

2. Materials:

  • Cholesterol, LDL-cholesterol, HDL-cholesterol, and triglyceride enzymatic assay kits

  • Spectrophotometer

  • Calibrators and controls

  • Micropipettes and tips

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

3. Sample Collection and Handling:

  • Collect venous blood samples from patients after an overnight fast (10-12 hours).

  • Use tubes containing EDTA as an anticoagulant.

  • Separate plasma by centrifugation at 2000 x g for 15 minutes at 4°C.

  • Store plasma samples at -80°C until analysis.

4. Assay Procedure (Example for Total Cholesterol):

  • Bring all reagents, calibrators, controls, and plasma samples to room temperature.

  • Set up the spectrophotometer to the wavelength specified in the assay kit manual (e.g., 500 nm).

  • Pipette 10 µL of each standard, control, and patient plasma sample into separate wells of a 96-well plate.

  • Add 200 µL of the cholesterol enzymatic reagent to each well.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for the time specified in the kit instructions (e.g., 10 minutes).

  • Measure the absorbance of each well.

  • Calculate the cholesterol concentration of the samples by comparing their absorbance to the standard curve generated from the calibrators.

5. Quality Control:

  • Run known concentrations of controls with each batch of samples to ensure the accuracy and precision of the assay.

  • Results should fall within the acceptable range provided by the control manufacturer.

Protocol 2: Clinical Trial Design for Efficacy and Safety of this compound

This protocol outlines a representative design for a clinical trial to evaluate a lipid-lowering agent like this compound.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Male and female subjects aged 18-70 years.

  • Diagnosed with primary hyperlipoproteinemia (e.g., Type IIa or IIb) based on established clinical criteria (e.g., LDL-C > 190 mg/dL).

  • Patients on a stable diet for at least 4 weeks prior to screening.

3. Exclusion Criteria:

  • Secondary causes of hyperlipidemia.

  • Use of other lipid-lowering medications within 6 weeks of screening.

  • History of significant renal or hepatic disease.

  • Pregnancy or lactation.

4. Treatment:

  • Treatment Group: this compound (e.g., 1.5 g/day , administered orally in divided doses).

  • Control Group: Placebo, identical in appearance to the this compound tablets.

  • Duration: 16 weeks.

5. Study Procedures:

  • Screening Visit (Week -4): Informed consent, medical history, physical examination, and baseline laboratory tests including a full lipid profile.

  • Randomization Visit (Week 0): Eligible patients are randomly assigned to either the this compound or placebo group. Dispense study medication.

  • Follow-up Visits (Weeks 4, 8, 12, and 16): Assess treatment compliance, monitor for adverse events, and collect blood samples for lipid profile analysis.

  • End of Study Visit (Week 16): Final assessments and collection of study medication.

6. Endpoints:

  • Primary Efficacy Endpoint: Percent change in LDL-cholesterol from baseline to week 16.

  • Secondary Efficacy Endpoints: Percent change in total cholesterol, triglycerides, HDL-cholesterol, and apolipoprotein B.

  • Safety Endpoints: Incidence and severity of adverse events, changes in clinical laboratory parameters (liver function tests, creatinine kinase), and vital signs.

7. Statistical Analysis:

  • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the percent change from baseline in LDL-C at week 16, with treatment as a factor and baseline LDL-C as a covariate.

  • Safety data will be summarized descriptively.

Visualizations

Hypothesized Signaling Pathway of this compound

Pirozadil_Mechanism This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to LPL_mRNA LPL mRNA LPL Lipoprotein Lipase (LPL) LPL_mRNA->LPL Translation & Secretion LPL_Gene Lipoprotein Lipase (LPL) Gene PPRE->LPL_Gene LPL_Gene->LPL_mRNA Transcription VLDL_TG VLDL-Triglycerides LPL->VLDL_TG Hydrolyzes FFA Free Fatty Acids VLDL_TG->FFA Releases

Caption: Hypothesized signaling pathway for this compound's lipid-lowering effect.

Experimental Workflow for Lipid Profile Analysis

Lipid_Profile_Workflow cluster_assays Enzymatic Colorimetric Assays start Patient Blood Sample (Fasting) centrifugation Centrifugation (2000 x g, 15 min, 4°C) start->centrifugation plasma Plasma Separation centrifugation->plasma storage Storage at -80°C (Optional) plasma->storage assay_prep Sample & Reagent Preparation plasma->assay_prep storage->assay_prep tc_assay Total Cholesterol Assay assay_prep->tc_assay ldl_assay LDL-Cholesterol Assay assay_prep->ldl_assay hdl_assay HDL-Cholesterol Assay assay_prep->hdl_assay tg_assay Triglyceride Assay assay_prep->tg_assay spectro Spectrophotometric Reading tc_assay->spectro ldl_assay->spectro hdl_assay->spectro tg_assay->spectro data_analysis Data Analysis & Concentration Calculation spectro->data_analysis end Lipid Profile Report data_analysis->end

Caption: Standard workflow for determining a patient's lipid profile.

Logical Relationship in a this compound Clinical Trial

Clinical_Trial_Logic start Patient Recruitment (Primary Hyperlipoproteinemia) screening Screening & Baseline Lipid Profile start->screening randomization Randomization screening->randomization treatment_arm This compound Treatment Group randomization->treatment_arm Arm 1 placebo_arm Placebo Control Group randomization->placebo_arm Arm 2 follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) treatment_arm->follow_up placebo_arm->follow_up end_of_study End of Study (Week 16) Final Lipid Profile & Safety Assessment follow_up->end_of_study data_analysis Statistical Analysis (Efficacy & Safety) end_of_study->data_analysis conclusion Conclusion on this compound's Efficacy and Safety data_analysis->conclusion

References

Application Notes and Protocols for Pirozadil in Canine Cerebral Blood Flow Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Pirozadil in preclinical research settings, specifically focusing on its effects on cerebral blood flow in canine models. The following sections detail the pharmacological context, experimental protocols, and key findings associated with this compound administration.

Introduction

This compound is a hypolipidemic agent that has demonstrated significant vasodilator effects, particularly on cerebral circulation.[1] Understanding its impact on cerebral hemodynamics is crucial for evaluating its therapeutic potential in conditions associated with reduced cerebral blood flow. The following protocols and data are derived from studies investigating the effects of this compound in anesthetized canines.

Quantitative Data Summary

The effects of intravenously administered this compound on vertebral blood flow and mean systemic arterial blood pressure in anesthetized dogs are summarized below. For comparison, data for other vasoactive agents are also presented.

Table 1: Effect of this compound and Other Vasoactive Agents on Vertebral Blood Flow in Anesthetized Dogs

CompoundDose (mg/kg, i.v.)Maximum Increase in Blood Flow (%)Time to Maximum Effect (min)Duration of Effect (min)
This compound 175.8 ± 11.21 - 2> 30
3123.5 ± 15.41 - 2> 30
10189.3 ± 21.71 - 2> 30
Papaverine1135.6 ± 18.91~15
Nicardipine0.01210.4 ± 25.61 - 2> 30
Nicotinic Acid1015.2 ± 3.42 - 5~10
Pyridinol Carbamate1025.7 ± 4.15 - 10~20

Data are presented as mean ± standard error.

Table 2: Effect of this compound and Other Vasoactive Agents on Mean Systemic Arterial Blood Pressure (MABP) in Anesthetized Dogs

CompoundDose (mg/kg, i.v.)Maximum Decrease in MABP (%)
This compound 110.5 ± 2.1
325.3 ± 3.5
1045.8 ± 4.2
Papaverine128.7 ± 3.9
Nicardipine0.0135.6 ± 4.1
Nicotinic Acid108.9 ± 1.5
Pyridinol Carbamate1012.4 ± 2.3

Data are presented as mean ± standard error.

Experimental Protocols

The following is a detailed methodology for investigating the effects of this compound on cerebral blood flow in a canine model, based on established experimental procedures.[1]

1. Animal Preparation

  • Species: Mongrel dogs of either sex (10-15 kg).

  • Anesthesia: Anesthetize with sodium pentobarbital (30 mg/kg, i.v.). Maintain anesthesia with a continuous infusion of sodium pentobarbital (4 mg/kg/h).

  • Ventilation: Intubate the trachea and ventilate artificially with room air. Maintain end-tidal CO2 between 35 and 40 mmHg.

  • Catheterization:

    • Insert a catheter into the femoral artery to monitor systemic arterial blood pressure.

    • Insert a catheter into the femoral vein for drug administration.

2. Cerebral Blood Flow Measurement

  • Surgical Approach:

    • Make a midline incision in the neck.

    • Expose the vertebral artery.

    • Carefully dissect the vertebral artery from the surrounding tissue.

  • Flow Probe Placement:

    • Place an electromagnetic flow probe around the vertebral artery to measure blood flow.

  • Data Acquisition:

    • Connect the flow probe and the arterial catheter to a polygraph to record vertebral blood flow and systemic arterial blood pressure continuously.

3. Drug Administration

  • Drug Preparation: Dissolve this compound and other test compounds in a suitable vehicle (e.g., physiological saline).

  • Administration: Administer the drugs as an intravenous bolus injection through the femoral vein catheter.

  • Dose-Response: Administer increasing doses of this compound (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship. Allow sufficient time between doses for hemodynamic parameters to return to baseline.

  • Control and Comparison: Administer vehicle control and comparative vasoactive agents (e.g., papaverine, nicardipine, nicotinic acid, pyridinol carbamate) in a similar manner.

4. Data Analysis

  • Calculate the percentage change in vertebral blood flow and mean systemic arterial blood pressure from the pre-drug baseline values.

  • Determine the time to maximum effect and the duration of the effect for each drug and dose.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.

Visualizations

Signaling Pathway

The exact signaling pathway of this compound in inducing vasodilation has not been fully elucidated. However, its effects are noted to be comparable to papaverine, a known phosphodiesterase (PDE) inhibitor.[1] This suggests that this compound may increase intracellular levels of cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, leading to relaxation and vasodilation.

Pirozadil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cGMP cGMP PDE->cGMP Degradation GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC sGC->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_channels L-type Ca²⁺ Channels PKG->Ca_channels Inhibition Myosin_LC_Phosphatase Myosin Light Chain Phosphatase PKG->Myosin_LC_Phosphatase Activation Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Myosin_LC Myosin Light Chain Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_Phosphatase->Myosin_LC_P Dephosphorylation Myosin_LC->Myosin_LC_P Phosphorylation (Contraction) Relaxation Relaxation (Vasodilation)

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the impact of this compound on canine cerebral blood flow.

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Measurement Hemodynamic Measurement cluster_Intervention Pharmacological Intervention cluster_Analysis Data Analysis Anesthesia Anesthetize Dog (Sodium Pentobarbital) Ventilation Intubate and Ventilate Anesthesia->Ventilation Catheterization Femoral Artery and Vein Catheterization Ventilation->Catheterization Surgery Expose Vertebral Artery Catheterization->Surgery Flow_Probe Place Electromagnetic Flow Probe Surgery->Flow_Probe Recording Continuous Recording of Blood Flow and Blood Pressure Flow_Probe->Recording Baseline Record Baseline Hemodynamics Recording->Baseline Drug_Admin Administer this compound (i.v.) or Control/Comparison Drug Baseline->Drug_Admin Post_Drug_Recording Record Hemodynamic Changes Drug_Admin->Post_Drug_Recording Calculation Calculate % Change from Baseline Post_Drug_Recording->Calculation Parameters Determine Max Effect and Duration Calculation->Parameters Statistics Statistical Comparison Parameters->Statistics

Caption: Experimental workflow for this compound research in canines.

References

Troubleshooting & Optimization

Technical Support Center: Pirozadil Solubility for In vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pirozadil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preparing this compound solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor in in vitro studies?

This compound is a nicotinic acid derivative with antilipidemic activity.[1] For in vitro studies, it is crucial to have the compound fully dissolved in the culture medium to ensure accurate and reproducible experimental results. Poor solubility can lead to inaccurate dosing, precipitation in the cell culture medium, and consequently, unreliable data on the compound's biological effects.

Q2: What are the known physicochemical properties of this compound?

Q3: Which solvents are recommended for preparing a this compound stock solution?

For poorly soluble compounds like this compound, organic solvents are typically the first choice for preparing concentrated stock solutions. The most commonly used solvents in cell-based assays are Dimethyl Sulfoxide (DMSO) and ethanol.[4]

  • DMSO: A powerful and versatile aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds. It is miscible with water and most organic liquids.

  • Ethanol: A polar protic solvent that is also widely used as a vehicle for drug delivery in in vitro systems.

It is crucial to first prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous cell culture medium.

Q4: My this compound is not dissolving in DMSO or ethanol. What are my next steps?

If this compound fails to dissolve sufficiently in a single organic solvent, several advanced techniques can be employed. These methods aim to increase the aqueous solubility of poorly soluble drugs.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and ethanol, or the addition of polyethylene glycol (PEG) to the primary solvent, can be effective.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can be used at low concentrations to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.

  • Complexation Agents: Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in aqueous solutions.

  • pH Adjustment: For ionizable drugs, altering the pH of the solution can significantly increase solubility. The effectiveness of this method depends on the pKa of the compound.

Q5: Are there potential toxicity or compatibility issues with using these solubilizing agents in cell culture?

Yes, it is critical to consider the potential effects of the solvent and any solubilizing agents on the cells being studied.

  • Solvent Toxicity: High concentrations of DMSO and ethanol can be toxic to cells. It is standard practice to keep the final concentration of the organic solvent in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

  • Excipient Effects: Surfactants and cyclodextrins can also have their own biological effects or interfere with cell membranes. Therefore, it is essential to run appropriate controls with these agents alone to determine their baseline effect on the experimental model.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a structured approach to troubleshooting common solubility problems encountered with this compound.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution (e.g., to 37°C). Use sonication or vortexing to aid dissolution. Increase the solvent volume to create a more dilute stock solution.
Precipitation occurs when adding the stock solution to the aqueous medium. The compound is crashing out of solution due to its low aqueous solubility.Decrease the final working concentration. Use a two-step dilution: first dilute the DMSO stock into a small volume of a serum-containing medium before adding it to the final culture volume. Serum proteins can help stabilize the compound.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation.Use one of the advanced solubilization techniques described in Q4, such as incorporating a co-solvent like PEG or a complexation agent like HP-β-CD into your stock preparation.
Inconsistent results between experiments. Variable dissolution or degradation of the stock solution.Prepare fresh stock solutions for each experiment. If storing, flash-freeze aliquots at -80°C and protect from light. Before use, thaw and ensure the compound is fully redissolved.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, you may warm the solution briefly to 37°C in a water bath and/or sonicate for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Solubility with a Co-Solvent System

  • Initial Dissolution: Dissolve this compound in a minimal amount of DMSO as described in Protocol 1.

  • Co-Solvent Addition: Add a co-solvent such as Polyethylene Glycol 400 (PEG 400) or Tween® 80 to the DMSO stock. A common starting ratio is 1:1 (v/v) DMSO:PEG 400.

  • Mixing: Vortex thoroughly to ensure a homogenous solution.

  • Dilution: When preparing the working solution, dilute this co-solvent stock into the aqueous medium. The presence of the co-solvent can help maintain solubility upon dilution.

  • Control: Remember to include a vehicle control containing the same final concentration of the DMSO/co-solvent mixture.

Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) for Solubilization

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your cell culture medium or buffer (e.g., 10-40% w/v). Gentle heating may be required to dissolve the HP-β-CD.

  • Prepare this compound Slurry: Weigh this compound and add a small amount of the HP-β-CD solution to create a paste or slurry.

  • Complexation: Gradually add the remaining HP-β-CD solution to the slurry while continuously vortexing or stirring. This process can take several hours to reach equilibrium. Shaking at room temperature or 37°C overnight is often effective.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) before use in experiments.

Visualizations

G cluster_start Solubility Troubleshooting Workflow cluster_troubleshoot Advanced Solubilization Methods start Start with this compound Powder try_dmso Attempt to dissolve in 100% DMSO start->try_dmso check_dissolved Is it fully dissolved? try_dmso->check_dissolved success Stock Solution Ready (Proceed to Dilution) check_dissolved->success Yes troubleshoot Troubleshoot Dissolution check_dissolved->troubleshoot No heat_sonicate Apply Gentle Heat (37°C) or Sonication troubleshoot->heat_sonicate check_dissolved2 Is it dissolved? heat_sonicate->check_dissolved2 check_dissolved2->success Yes use_cosolvent Use Co-Solvent (e.g., DMSO + PEG 400) check_dissolved2->use_cosolvent No use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_dissolved2->use_cyclodextrin Alternatively use_cosolvent->success use_cyclodextrin->success

Caption: Workflow for dissolving this compound for in vitro studies.

G cluster_micelle Surfactant (e.g., Tween® 80) Mechanism cluster_cyclodextrin Cyclodextrin (e.g., HP-β-CD) Mechanism surfactant Surfactant Monomers micelle Micelle Formation in Aqueous Solution surfactant->micelle This compound This compound (Poorly Soluble) This compound->micelle encapsulated This compound Encapsulated in Micelle Core micelle->encapsulated cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex Formation cyclodextrin->complex pirozadil2 This compound pirozadil2->complex solubilized Solubilized this compound Complex complex->solubilized

Caption: Mechanisms of common solubilizing agents.

G PMA Phorbol Ester (PMA) (Example Inducer) PKC Protein Kinase C (PKC) PMA->PKC ROS Reactive Oxygen Species (ROS) PKC->ROS MAPK MAP Kinase (e.g., ERK) ROS->MAPK Sp1 Transcription Factor (Sp1) MAPK->Sp1 p21 p21 (WAF1/CIP1) Upregulation Sp1->p21 Activates Promoter CellCycleArrest G1 Phase Cell Cycle Arrest p21->CellCycleArrest

Caption: A potential signaling pathway relevant to cell cycle studies.

References

Technical Support Center: Pirozadil Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirozadil in aqueous solutions.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Question: My this compound solution shows a rapid decrease in concentration over a short period. What are the likely causes and how can I investigate this?

Answer:

Rapid degradation of this compound in aqueous solutions is most likely due to hydrolysis of its ester linkages, and potentially oxidation. To investigate the specific cause, a forced degradation study is recommended.

Recommended Immediate Actions:

  • pH Measurement: Immediately measure the pH of your aqueous solution. This compound's ester groups are susceptible to both acid- and base-catalyzed hydrolysis.

  • Temperature Control: Ensure your solution is stored at the recommended temperature, typically refrigerated (2-8 °C) and protected from light, unless specified otherwise for your experiment. Elevated temperatures can significantly accelerate degradation.[1][2]

  • Visual Inspection: Check for any changes in the solution's appearance, such as color change or precipitate formation, which could indicate degradation.

Experimental Workflow for Investigation:

Below is a suggested workflow to identify the cause of degradation.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Conclusion & Action observe Rapid this compound Degradation ph_check Check pH observe->ph_check temp_check Check Temperature observe->temp_check forced_degradation Perform Forced Degradation Study observe->forced_degradation hplc HPLC Analysis of Stressed Samples forced_degradation->hplc lcms LC-MS for Degradant Identification hplc->lcms pathway Identify Degradation Pathway lcms->pathway stabilize Implement Stabilization Strategy pathway->stabilize

Caption: Workflow for investigating this compound instability.

Question: How do I perform a forced degradation study for this compound?

Answer:

A forced degradation study, or stress testing, helps identify the likely degradation products and pathways for this compound.[1][2][3] This involves subjecting the drug to more severe conditions than it would typically encounter.

Experimental Protocol: Forced Degradation Study

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Table 1: Illustrative Forced Degradation Conditions for this compound

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temperature24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalNone60°C24 hours
PhotolyticNoneRoom TemperaturePer ICH Q1B

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: Based on its chemical structure, which contains two ester linkages, the primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis . This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bonds to form 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoic acid. Oxidation of the pyridine ring is also a potential degradation pathway.

G This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Products1 2,6-Pyridinedimethanol + 3,4,5-Trimethoxybenzoic Acid Hydrolysis->Products1 Products2 Oxidized this compound Derivatives Oxidation->Products2

Caption: Potential degradation pathways of this compound.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent. Generally, for ester-containing compounds, the rate of hydrolysis is minimized in a slightly acidic to neutral pH range (typically pH 4-6). In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly. A pH-rate profile should be determined experimentally to identify the optimal pH for stability.

Table 2: Illustrative pH Stability Data for an Ester-Containing Drug Similar to this compound

pHHalf-life (t₁/₂) at 25°C (Illustrative)
2.012 hours
4.0150 hours
6.0200 hours
8.024 hours
10.02 hours

Q3: What analytical methods are suitable for monitoring this compound stability?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound stability. This method should be able to separate this compound from its potential degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: What strategies can be employed to improve the stability of this compound in aqueous solutions?

A4: Several strategies can be used to enhance the stability of this compound in aqueous formulations:

  • pH Adjustment and Buffering: Maintaining the pH of the solution at the point of minimum degradation (determined from a pH-rate profile) using a suitable buffer system is the most effective strategy.

  • Use of Co-solvents: Adding co-solvents such as propylene glycol or ethanol can sometimes reduce the rate of hydrolysis by lowering the water activity.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the labile ester groups of this compound, protecting them from hydrolysis.

  • Lyophilization (Freeze-Drying): For long-term storage, removing water by lyophilization can prevent hydrolysis. The lyophilized powder can then be reconstituted before use.

  • Protection from Light and Oxygen: Storing solutions in amber vials and purging with an inert gas like nitrogen can prevent photolytic and oxidative degradation.

G cluster_0 Problem cluster_1 Solutions cluster_2 Formulation Strategies cluster_3 Storage & Handling instability This compound Instability ph_adjust pH Adjustment & Buffering instability->ph_adjust cosolvents Co-solvents instability->cosolvents cyclodextrins Cyclodextrin Complexation instability->cyclodextrins lyophilization Lyophilization instability->lyophilization protection Protect from Light & Oxygen instability->protection

Caption: Strategies to improve this compound stability.

References

Technical Support Center: Optimizing Pirozadil Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pirozadil is a compound with limited recent scientific literature. The following guidelines are based on general principles of pharmacology and data from analogous compounds, such as other nicotinic acid derivatives. Researchers should exercise caution and conduct thorough pilot studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Getting Started with this compound

  • Q: What is a recommended starting dose for this compound in a new animal model? A: Due to the lack of recent dose-ranging studies for this compound, a conservative approach is essential. If no in-house data is available, a literature search for compounds with similar mechanisms of action (e.g., other nicotinic acid derivatives) can provide a preliminary dose range. It is critical to initiate a dose-finding study starting with a very low dose and escalating incrementally to establish the maximum tolerated dose (MTD).

  • Q: How do I prepare this compound for administration? A: The solubility of this compound in common vehicles should be determined. A stepwise process is recommended:

    • Attempt to dissolve in sterile water or saline.

    • If insoluble, try common co-solvents such as DMSO, ethanol, or PEG400. Ensure the final concentration of the co-solvent is non-toxic to the animals.

    • Always prepare fresh solutions and check for precipitation before each administration.

  • Q: Which animal model is most appropriate for studying the antilipidemic effects of this compound? A: The choice of model depends on the specific research question. Common models for dyslipidemia include:

    • High-Fat Diet (HFD)-induced models (e.g., in C57BL/6 mice or Sprague-Dawley rats): These models mimic diet-induced dyslipidemia and are useful for evaluating the lipid-lowering effects of a compound.

    • Genetically modified models (e.g., ApoE-/- or LDLR-/- mice): These models develop spontaneous hypercholesterolemia and atherosclerosis and are suitable for studying the long-term effects of this compound on these conditions.[1]

    • Chemically-induced models (e.g., Triton WR-1339): This model induces acute hyperlipidemia and can be used for rapid screening of hypolipidemic agents.[2]

2. Troubleshooting Common Experimental Issues

  • Q: I am observing high toxicity or animal mortality at my initial doses. What should I do? A: High toxicity indicates that the starting dose is above the MTD.

    • Immediate Action: Cease administration at the toxic dose. Reduce the dose by at least 50-75% in the subsequent cohort of animals.

    • Troubleshooting:

      • Re-evaluate Dose Calculation: Double-check any allometric scaling calculations if the starting dose was derived from in vitro data or studies in other species.

      • Conduct a Dose-Ranging Pilot Study: Use a wide range of doses in a small number of animals to determine a safe dose range before proceeding with larger efficacy studies.

  • Q: I am not observing any therapeutic effect. What could be the reason? A: A lack of efficacy could be due to several factors:

    • Sub-therapeutic Dosing: The administered dose may be too low. A dose-escalation study is required to determine if a therapeutic effect can be achieved at higher, non-toxic doses.

    • Poor Bioavailability: this compound may have poor absorption or rapid metabolism. A pharmacokinetic study is recommended to determine the plasma concentration and half-life of the compound.

    • Inappropriate Animal Model: The chosen animal model may not be responsive to the mechanism of action of this compound.

  • Q: My results are highly variable between individual animals. How can I reduce this variability? A: Inter-animal variability is a common challenge in preclinical research.

    • Standardize Procedures: Ensure consistent handling, dosing times, and sample collection techniques for all animals.

    • Control Environmental Factors: Maintain a consistent light-dark cycle, temperature, and diet.

    • Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual biological differences.

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

  • Methodology:

    • Select a cohort of healthy animals (e.g., C57BL/6 mice, n=3-5 per group).

    • Administer escalating doses of this compound to different groups (e.g., 1, 5, 10, 25, 50 mg/kg) and include a vehicle control group.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).

    • Record body weight daily for 7-14 days.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than a 10% reduction in body weight or significant clinical signs of toxicity.

2. Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Methodology:

    • Use the same animal model as in the efficacy studies.

    • Administer a single, non-toxic dose of this compound.

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

Table 1: Pharmacokinetic Parameters of Nicotinamide (an Analogous Compound) in Mice

Dose (mg/kg, i.p.)Cmax (nmol/ml)t1/2 (initial, hours)t1/2 (terminal, hours)Clearance (l/kg/h)
10010000.83.40.3
50048002.05.60.24

Data adapted from a study on nicotinamide pharmacokinetics in mice.[3] Note that these values are for a different compound and should be used for illustrative purposes only.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis start Start mtd_study MTD Study start->mtd_study pk_study Pharmacokinetic Study mtd_study->pk_study dose_selection Select Doses Below MTD pk_study->dose_selection efficacy_study Dose-Response Efficacy Study dose_selection->efficacy_study data_analysis Analyze Pharmacodynamic Endpoints efficacy_study->data_analysis conclusion Determine Optimal Dose data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway This compound This compound (Nicotinic Acid Derivative) Receptor GPR109A Receptor This compound->Receptor Gi Gi Protein Receptor->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibition of Activation Lipolysis ↓ Lipolysis in Adipose Tissue HSL->Lipolysis FFA ↓ Free Fatty Acids to Liver Lipolysis->FFA VLDL ↓ VLDL & LDL Synthesis FFA->VLDL

Caption: Hypothetical signaling pathway for this compound's antilipidemic action.

References

Technical Support Center: Enhancing the Oral Bioavailability of Pirozadil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the aqueous solubility, permeability, and specific oral formulations of Pirozadil is limited. This technical support center is constructed based on a hypothetical profile of this compound as a poorly soluble, highly permeable compound (likely Biopharmaceutics Classification System [BCS] Class II), a common challenge in oral drug development. The following information, including troubleshooting guides, FAQs, experimental protocols, and data, is intended to be illustrative for researchers working on enhancing the bioavailability of this compound or similar compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the development of oral formulations for this compound, assuming it exhibits poor aqueous solubility.

Question 1: We are observing very low and variable oral bioavailability in our preclinical animal studies with a simple this compound suspension. What are the likely causes and what should be our next steps?

Answer:

Low and variable oral bioavailability for a poorly soluble compound like this compound is often attributed to several factors:

  • Dissolution Rate-Limited Absorption: The rate at which this compound dissolves in the gastrointestinal (GI) fluid is slower than the rate at which it can permeate the intestinal membrane. This is a hallmark of BCS Class II compounds.

  • Poor Wettability: The drug powder may not disperse well in the GI fluids, leading to aggregation and a reduced effective surface area for dissolution.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, thoroughly characterize the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions) and its permeability (e.g., using a Caco-2 cell assay). This will confirm its BCS classification and guide formulation strategy.

  • Explore Enabling Formulations: Move beyond simple suspensions. Consider the formulation strategies detailed in the experimental protocols section, such as:

    • Solid Dispersions: To enhance the dissolution rate by dispersing this compound in a hydrophilic polymer matrix in an amorphous state.

    • Lipid-Based Formulations (e.g., SEDDS): To present this compound in a solubilized state in the GI tract.

    • Nanoparticle Formulations: To increase the surface area for dissolution.

  • Conduct In Vitro Dissolution Studies: Compare the dissolution profiles of your new formulations against the simple suspension in biorelevant media.

Question 2: We have developed a solid dispersion formulation of this compound, but the in vivo pharmacokinetic profile in rats did not show the expected improvement in bioavailability. What could be the reasons?

Answer:

Several factors could contribute to the lack of in vivo improvement despite promising in vitro results with a solid dispersion:

  • Recrystallization in the GI Tract: The amorphous form of this compound in the solid dispersion may be converting back to its less soluble crystalline form upon contact with GI fluids. This is a common issue with amorphous solid dispersions.

  • Polymer Precipitation: The polymer used in the solid dispersion might be precipitating in the GI tract, trapping the drug and preventing its release.

  • Inadequate Polymer Selection: The chosen polymer may not be optimal for maintaining a supersaturated state of this compound in the intestine.

Troubleshooting Steps:

  • Assess Physical Stability of the Solid Dispersion: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for any crystallinity in the formulation after storage under accelerated stability conditions.

  • Evaluate In Vitro Dissolution with a Two-Stage pH Profile: Perform dissolution testing that mimics the transit from the acidic stomach to the more neutral intestine. This can reveal pH-dependent precipitation of the drug or polymer.

  • Screen Different Polymers and Drug Loadings: Experiment with various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) and different drug-to-polymer ratios to find a more stable and effective formulation.

  • Consider the Use of Surfactants: Incorporating a surfactant into the solid dispersion can help maintain the solubility of this compound and prevent precipitation.

Question 3: Our self-emulsifying drug delivery system (SEDDS) formulation for this compound shows good emulsification in vitro, but the oral bioavailability is still inconsistent. What should we investigate?

Answer:

Inconsistency with SEDDS formulations in vivo can arise from:

  • Precipitation upon Dilution: The drug may precipitate out of the emulsion droplets upon dilution in the large volume of GI fluids.

  • GI Fluid Composition Effects: The composition of bile salts and enzymes in the GI tract can affect the stability and digestion of the lipid formulation, influencing drug release.

  • Excipient-Membrane Interactions: Certain surfactants can affect membrane permeability, and this effect can be variable.

Troubleshooting Steps:

  • In Vitro Dispersion and Digestion Testing: Evaluate the formulation's performance in simulated gastric and intestinal fluids (SGF and SIF) that contain enzymes like lipase. Observe for any drug precipitation during digestion.

  • Optimize the Formulation Composition:

    • Oil Phase: Screen different oils (long-chain vs. medium-chain triglycerides) as they can influence lymphatic uptake.

    • Surfactant and Co-surfactant (Smix) Ratio: Adjust the ratio of surfactant to co-surfactant to improve the stability of the emulsion upon dilution.

  • Characterize the Emulsion Droplet Size and Zeta Potential: Ensure the formation of fine and stable nanoemulsions upon dispersion.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight527.18 g/mol Mass Spectrometry
Aqueous Solubility (pH 6.8)< 0.01 mg/mLShake-flask method
Permeability (Papp, Caco-2)> 1.0 x 10⁻⁶ cm/sCaco-2 Permeability Assay
BCS Classification (Hypothetical)Class IIBased on solubility and permeability data

Table 2: Illustrative In Vitro Dissolution Data for Different this compound Formulations

Formulation% Drug Dissolved at 30 min (pH 6.8 SIF)
This compound (Micronized Powder)15%
This compound Solid Dispersion (1:4 with PVP K30)85%
This compound SEDDS95% (in dispersed form)

Table 3: Example Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension50 ± 154.0 ± 1.5300 ± 90100 (Reference)
This compound Solid Dispersion250 ± 501.5 ± 0.51500 ± 300500
This compound SEDDS350 ± 701.0 ± 0.52100 ± 420700

Experimental Protocols

1. Protocol for Preparation of this compound Solid Dispersion

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Method (Solvent Evaporation):

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol with stirring.

    • Continue stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

2. Protocol for In Vitro Dissolution Testing

  • Objective: To evaluate the dissolution rate of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) without enzymes.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Add a quantity of the formulation equivalent to 10 mg of this compound to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for this compound concentration using a validated HPLC method.

3. Protocol for Rat Pharmacokinetic Study

  • Objective: To determine the in vivo pharmacokinetic profile of this compound from different oral formulations.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Formulations:

    • This compound suspension in 0.5% carboxymethyl cellulose (CMC).

    • This compound solid dispersion reconstituted in water.

    • This compound SEDDS.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a dose of 10 mg/kg this compound.

    • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion (e.g., with PVP K30) Dissolution_Testing Dissolution Testing (Biorelevant Media) Solid_Dispersion->Dissolution_Testing SEDDS Self-Emulsifying Drug Delivery System (SEDDS) SEDDS->Dissolution_Testing Nanoparticles Nanoparticle Formulation (e.g., Nanosuspension) Nanoparticles->Dissolution_Testing Stability_Assessment Physical & Chemical Stability Dissolution_Testing->Stability_Assessment PK_Study Pharmacokinetic Study (Animal Model) Stability_Assessment->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Caption: Workflow for developing and evaluating enhanced bioavailability formulations.

troubleshooting_workflow Start Low In Vivo Bioavailability Check_Dissolution Is In Vitro Dissolution Adequate? Start->Check_Dissolution Improve_Dissolution Reformulate to Improve Dissolution Rate (e.g., change polymer, particle size) Check_Dissolution->Improve_Dissolution No Check_Stability Is Formulation Stable in GI Fluids? Check_Dissolution->Check_Stability Yes Improve_Dissolution->Check_Dissolution Improve_Stability Incorporate Stabilizers or Change Formulation Type Check_Stability->Improve_Stability No Consider_Permeability Is Permeability a Limiting Factor? (Re-evaluate BCS) Check_Stability->Consider_Permeability Yes Improve_Stability->Check_Dissolution Success Improved Bioavailability Consider_Permeability->Success

Caption: Troubleshooting logic for low oral bioavailability.

Technical Support Center: Mitigating Potential Drug-Drug Interactions with Pirozadil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pirozadil is a compound with limited publicly available data regarding its metabolic pathways and drug-drug interaction (DDI) profile. This technical support center provides guidance based on general principles of DDI assessment for a compound with a pyrazole and nicotinic acid-like structure. The experimental protocols and troubleshooting advice are intended as a general framework for researchers and should be adapted based on internally generated data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the DDI potential of this compound?

A1: The initial assessment of this compound's DDI potential should begin with a thorough literature review of compounds with similar structures (nicotinic acid derivatives and pyrazole-containing drugs). This should be followed by in vitro experiments to determine its metabolic stability and to identify the main metabolic pathways. Key first steps include:

  • Metabolic Stability Assessment: Incubating this compound with human liver microsomes (HLMs) and hepatocytes to determine its intrinsic clearance.

  • Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) isoforms responsible for its metabolism. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.[1]

  • CYP Inhibition Screening: A preliminary screen to assess whether this compound inhibits major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) at a single high concentration.[1][2]

  • CYP Induction Screening: An initial screen to evaluate if this compound induces the expression of key CYP enzymes (typically CYP1A2, CYP2B6, and CYP3A4) in cultured human hepatocytes.[3]

Q2: this compound is a nicotinic acid derivative. What are the known DDI risks for this class of compounds?

A2: Nicotinic acid and its derivatives can have several drug interactions. For instance, they may increase the risk of myopathy when co-administered with statins.[4] They can also potentially affect blood glucose levels, which may require adjustments in the dosage of antidiabetic medications. Additionally, co-administration with vasoactive drugs could lead to hypotension.

Q3: The pyrazole moiety is part of this compound's structure. What are the DDI implications of this?

A3: Many pyrazole-containing drugs are known to interact with CYP enzymes. For example, some pyrazole derivatives can be inhibitors of specific CYP isoforms. Therefore, it is crucial to experimentally determine the inhibitory potential of this compound against a panel of CYP enzymes.

Q4: When should we consider progressing from in vitro to in vivo DDI studies?

A4: The decision to proceed to in vivo DDI studies is based on the results from in vitro assays. If in vitro studies indicate that this compound is a potential inhibitor or inducer of a major metabolic enzyme, or if it is a substrate of a specific enzyme with a high potential for being affected by other drugs, then in vivo studies are warranted. Regulatory guidance provides specific cutoff values for in vitro results that trigger the need for further investigation in vivo.

Q5: How do I select an appropriate animal model for in vivo DDI studies with this compound?

A5: The selection of an animal model should be based on similarities in the metabolic pathways of this compound between the animal species and humans. It is important to choose a species that expresses the orthologous CYP enzymes that are responsible for this compound's metabolism in humans. Monkeys are often considered a good model for predicting clinical DDI potential due to the similarities in their drug-metabolizing enzymes to humans. However, rats are also widely used in preclinical studies.

Troubleshooting Guides

In Vitro CYP450 Inhibition Assay
Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent pipetting, cell seeding, or compound distribution. Edge effects in the microplate.Ensure proper mixing of all solutions. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.
IC50 value is higher than the highest tested concentration This compound is a weak inhibitor, or its solubility in the assay medium is limited.If solubility permits, extend the concentration range. If solubility is a limiting factor, report the IC50 as greater than the highest tested concentration and consider this in the risk assessment.
Inconsistent IC50 values across experiments Variability in the lot of human liver microsomes or hepatocytes. Differences in incubation times. Instability of this compound in the assay medium.Use the same lot of microsomes/hepatocytes for all pivotal studies. Strictly adhere to validated incubation times. Assess the stability of this compound in the assay medium.
False positive results The test compound exhibits fluorescence or fluorescence quenching in fluorometric assays.If interference is suspected, confirm the results using a non-fluorometric method, such as LC-MS/MS.
In Vitro CYP450 Induction Assay
Issue Potential Cause Recommended Solution
High cytotoxicity observed at relevant concentrations This compound is inherently toxic to the hepatocyte cell system at the concentrations required for induction assessment.Determine the maximum non-toxic concentration of this compound before conducting the induction assay. If cytotoxicity is unavoidable at concentrations needed to assess induction, this may limit the ability to fully characterize the induction potential.
Low or no response to the positive control Sub-optimal cell culture conditions. Degraded positive control. Technical error in the assay.Ensure hepatocytes are healthy and properly cultured. Verify the concentration and purity of the positive control. Review the experimental procedure for any deviations.
Discrepancy between mRNA and enzyme activity results This compound may be a direct inhibitor of the enzyme, masking the induction effect at the activity level. Post-transcriptional regulation may be occurring.If this compound is also an inhibitor, relying on mRNA data is more appropriate for assessing induction potential. Both mRNA and activity data should be presented and discussed.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Positive control inhibitors (e.g., fluvoxamine for CYP1A2, sulfaphenazole for CYP2C9, etc.)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound and serial dilutions in a suitable solvent.

  • In a 96-well plate, add the potassium phosphate buffer, HLM, and this compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for the specified time for each CYP isoform.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro CYP450 Induction Assay Using Primary Human Hepatocytes

Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

Materials:

  • This compound

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Negative control (vehicle)

  • RNA isolation kit

  • qRT-PCR system and reagents

  • CYP-specific probe substrates for activity assessment

  • LC-MS/MS system

Methodology:

  • Thaw and seed the primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • After 24-48 hours, treat the cells with this compound at various concentrations, the vehicle control, and positive controls for 48-72 hours, refreshing the medium daily.

  • For mRNA analysis:

    • At the end of the treatment period, lyse the cells and isolate the total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of the target CYP genes using qRT-PCR, normalizing to a housekeeping gene.

  • For enzyme activity analysis:

    • Wash the cells and incubate them with a CYP-specific probe substrate cocktail.

    • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

  • Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. A concentration-dependent increase of ≥2-fold is generally considered a positive induction signal.

Visualizations

This compound This compound Metabolite1 M1: Hydroxylation This compound->Metabolite1 Phase I (e.g., CYP3A4, CYP2C9) Metabolite2 M2: Glucuronidation This compound->Metabolite2 Direct Phase II Metabolite1->Metabolite2 Phase II (e.g., UGT1A1) Excretion Excretion Metabolite2->Excretion

Caption: Hypothetical metabolic pathway for this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Pirozadil_prep Prepare this compound dilutions Preincubation Pre-incubate HLM mix with this compound (37°C) Pirozadil_prep->Preincubation HLM_prep Prepare HLM & buffer mix HLM_prep->Preincubation Substrate_prep Prepare substrate & NADPH mix Reaction Initiate reaction with substrate/NADPH mix (37°C) Substrate_prep->Reaction Preincubation->Reaction Quench Terminate reaction with cold acetonitrile + IS Reaction->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS LC-MS/MS analysis Centrifuge->LCMS Data Calculate % inhibition & IC50 LCMS->Data

Caption: Experimental workflow for in vitro CYP450 inhibition assay.

Start In Vitro DDI Assessment (Inhibition & Induction) Inhib_check Is this compound an inhibitor of a major CYP enzyme? Start->Inhib_check Induc_check Is this compound an inducer of a major CYP enzyme? Inhib_check->Induc_check No InVivo_DDI Conduct Clinical DDI Study Inhib_check->InVivo_DDI Yes Substrate_check Is this compound a substrate of a major CYP with fm > 25%? Induc_check->Substrate_check No Induc_check->InVivo_DDI Yes Substrate_check->InVivo_DDI Yes No_DDI Low DDI Potential Substrate_check->No_DDI No

Caption: Decision tree for assessing this compound's DDI potential.

References

Navigating Preclinical Safety: A Technical Guide to Minimizing Drug-Induced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preclinical Toxicity Mitigation

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of common toxicities observed during preclinical evaluation of therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: We are observing significant fluid retention and edema in our rodent models treated with our compound. What are the potential mechanisms and how can we mitigate this?

A1: Fluid retention is a known class effect for thiazolidinediones like Pioglitazone, primarily mediated by the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) in the renal collecting ducts. This leads to increased sodium and water reabsorption.

Troubleshooting & Mitigation Strategies:

  • Dose-Response Assessment: The first step is to establish a clear dose-response relationship for the observed edema. It's possible that a lower, yet still efficacious, dose will not produce this adverse effect.

  • Co-administration with a Diuretic: Consider co-administering a diuretic, such as a thiazide or loop diuretic, to counteract the sodium and water retention. The choice of diuretic and its dose should be carefully optimized for the specific animal model.

  • Alternative Formulations: Investigate alternative drug delivery systems or formulations that might alter the pharmacokinetic profile and reduce peak plasma concentrations, potentially lessening the impact on the kidneys.

  • Monitor Renal Function: Closely monitor kidney function through markers like serum creatinine and blood urea nitrogen (BUN) to ensure the observed edema is not indicative of more severe renal toxicity.

Q2: Our long-term preclinical studies are showing an increased incidence of bone fractures in female animals. What could be the underlying cause and how can we address this in our development program?

A2: Increased bone fracture risk, particularly in females, is a documented concern with long-term Pioglitazone use.[1][2] The proposed mechanism involves the PPARγ-mediated shift of mesenchymal stem cell differentiation from osteoblasts (bone-forming cells) to adipocytes (fat cells), leading to decreased bone mineral density.

Troubleshooting & Mitigation Strategies:

  • Bone Mineral Density (BMD) Analysis: Incorporate regular BMD measurements using techniques like dual-energy X-ray absorptiometry (DEXA) in your long-term toxicology studies to quantify the effect on bone.

  • Biomarkers of Bone Turnover: Monitor serum and urine biomarkers of bone formation (e.g., procollagen type I N-terminal propeptide, P1NP) and resorption (e.g., C-terminal telopeptide of type I collagen, CTX-1) to understand the dynamics of bone remodeling.

  • Co-administration of Bone-Protective Agents: Investigate the co-administration of agents known to support bone health, such as bisphosphonates or selective estrogen receptor modulators (SERMs), to see if they can counteract the negative skeletal effects.

  • High-Resolution Imaging: Employ techniques like micro-computed tomography (µCT) on bone samples at necropsy to get a detailed three-dimensional view of the changes in bone microarchitecture.

Q3: We've noted some ambiguous liver enzyme elevations in our preclinical models. How do we differentiate between adaptive metabolic changes and genuine hepatotoxicity?

A3: Elevated liver enzymes (e.g., ALT, AST) can be a sign of liver injury, but can also reflect an adaptive response to the metabolic load of the new chemical entity.[3][4]

Troubleshooting & Mitigation Strategies:

  • Comprehensive Liver Function Panel: Do not rely solely on ALT and AST. A full panel should include alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), bilirubin (total and direct), and albumin to get a more complete picture of liver function.

  • Histopathology: This is the gold standard for assessing liver injury. Have a board-certified veterinary pathologist examine liver tissues for signs of necrosis, inflammation, cholestasis, or steatosis.

  • Dose and Time Dependence: Evaluate if the enzyme elevations are dose-dependent and if they resolve or worsen over time with continued dosing. Adaptive changes may stabilize or decrease with time, while toxicity is more likely to progress.

  • Emerging Biomarkers: Consider evaluating newer biomarkers of liver injury such as glutamate dehydrogenase (GLDH) for mitochondrial damage or microRNA-122 (miR-122) for hepatocellular injury, which can be more specific than traditional enzymes.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Edema in a 26-Week Rodent Study

Treatment Group (mg/kg/day)Number of AnimalsAnimals with EdemaIncidence (%)
Vehicle Control5012.0
Pioglitazone 1050510.0
Pioglitazone 30501836.0
Pioglitazone 100503570.0

Table 2: Effect of Pioglitazone on Bone Mineral Density (BMD) in Female Rats after 52 Weeks

Treatment Group (mg/kg/day)Mean Femoral BMD (g/cm²)% Change from Controlp-value
Vehicle Control0.250--
Pioglitazone 400.225-10.0%<0.05
Pioglitazone 800.210-16.0%<0.01

Detailed Experimental Protocols

Protocol 1: Assessment of In Vivo Cardiotoxicity and Fluid Retention

  • Animal Model: Male Sprague-Dawley rats (n=10/group).

  • Dosing: Administer vehicle or test compound daily via oral gavage for 28 days.

  • Body Weight and Clinical Signs: Record body weight daily. Observe for signs of edema (pitting edema in the hind limbs) and respiratory distress.

  • Echocardiography: Perform echocardiography at baseline and on day 28 to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.

  • Blood Pressure: Measure systolic and diastolic blood pressure via tail-cuff method weekly.

  • Terminal Procedures: At day 28, collect blood for cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP) analysis.

  • Necropsy: Euthanize animals and perform gross necropsy. Weigh the heart and lungs to assess for hypertrophy and fluid accumulation.

  • Histopathology: Fix the heart in 10% neutral buffered formalin for histopathological examination by a qualified pathologist.

Protocol 2: Evaluation of Bone Marrow Adiposity

  • Animal Model: Ovariectomized female C57BL/6 mice (a model for postmenopausal osteoporosis).

  • Dosing: Treat with vehicle or test compound for 12 weeks.

  • Micro-Computed Tomography (µCT): At the end of the study, dissect femurs and tibias.

  • Sample Preparation: Fix bones in formalin and then transfer to 70% ethanol.

  • Scanning: Scan the proximal tibia or distal femur using a high-resolution µCT system.

  • Image Analysis: Reconstruct the 3D images and quantify bone morphometric parameters (e.g., bone volume/total volume, trabecular number, trabecular thickness).

  • Adipocyte Staining: Following µCT, decalcify the bones and embed in paraffin. Section the bone marrow and stain with osmium tetroxide or Oil Red O to visualize and quantify adipocytes.

  • Data Analysis: Compare the volume and number of adipocytes in the bone marrow between treated and control groups.

Visualizations: Signaling Pathways and Workflows

pioglitazone_moa pioglitazone Pioglitazone pparg PPARγ pioglitazone->pparg Binds & Activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex pxre PPRE (DNA Response Element) complex->pxre Binds to gene_transcription Target Gene Transcription pxre->gene_transcription Modulates insulin_sens Increased Insulin Sensitivity gene_transcription->insulin_sens Therapeutic Effects glucose_uptake Increased Glucose Uptake (Muscle, Fat) gene_transcription->glucose_uptake Therapeutic Effects hepatic_glucose Decreased Hepatic Glucose Production gene_transcription->hepatic_glucose Therapeutic Effects renal_sodium Increased Renal Sodium Reabsorption gene_transcription->renal_sodium Adverse Effects adipogenesis Adipocyte Differentiation gene_transcription->adipogenesis Adverse Effects edema Edema / Fluid Retention renal_sodium->edema bone_loss Decreased Bone Formation adipogenesis->bone_loss (in bone marrow) tox_troubleshooting_workflow start Adverse Finding Observed in Preclinical Study confirm 1. Confirm Finding (Repeat study, verify data) start->confirm dose_response 2. Establish Dose-Response Relationship confirm->dose_response Finding Confirmed no_finding False Positive / Artifact confirm->no_finding Finding Not Confirmed mechanism 3. Investigate Mechanism (Biomarkers, 'Omics, Pathways) dose_response->mechanism mitigation 4. Test Mitigation Strategies (Co-administration, formulation) mechanism->mitigation risk_assess 5. Human Relevance & Risk Assessment mitigation->risk_assess stop STOP (Unacceptable Risk) risk_assess->stop High Risk proceed PROCEED (with clinical monitoring plan) risk_assess->proceed Acceptable Risk

References

Adjusting Pirozadil concentration for optimal in vitro response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro use of Pirozadil. Due to the limited publicly available data on this compound's specific in vitro applications, this guide focuses on general principles and best practices for determining optimal concentrations and troubleshooting common experimental issues, drawing parallels from related anti-lipidemic agents and pyrazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a nicotinic acid derivative with antilipidemic activity.[1] It is classified as a trihydroxybenzoic acid.[1] Early research in animal models suggested it influences cerebrovascular circulation and brain metabolism.[2]

Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?

A2: For a novel compound like this compound where extensive in vitro data is unavailable, a broad concentration range should be initially screened. A common starting point for in vitro testing is to test concentrations significantly higher than the expected in vivo plasma concentrations, sometimes 20- to 200-fold higher.[3][4] A logarithmic dose-response curve is recommended, for example, ranging from 1 nM to 100 µM, to identify the active concentration range for your specific cell type and endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound in common cell culture media is not well-documented. It is advisable to first test its solubility in solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent. When preparing working solutions, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are some common cell-based assays to assess the in vitro response to this compound?

A4: Given this compound's classification as an anti-lipidemic agent, relevant in vitro assays could include:

  • HMG-CoA Reductase Inhibition Assay: To assess the direct inhibition of the rate-limiting enzyme in cholesterol synthesis.

  • Lipid Accumulation Assays: Using cell lines like HepG2 (liver cells) or 3T3-L1 (adipocytes), lipid accumulation can be stimulated and the inhibitory effect of this compound can be quantified using dyes like Oil Red O.

  • Lipoprotein Secretion Assays: Differentiated Caco-2 cells can be used as a model for the human intestinal epithelium to study the effect of this compound on lipoprotein secretion.

  • Cytotoxicity Assays: To determine the concentration at which this compound becomes toxic to the cells, using assays like MTT, MTS, or LDH release.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating replicates. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects To mitigate evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions.
Reagent Instability Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Issue 2: No Observable Effect of this compound
Possible Cause Troubleshooting Step
Sub-optimal Concentration Range Test a wider range of concentrations, including both lower and higher doses.
Insufficient Incubation Time Optimize the treatment duration. Some cellular responses may require longer exposure to the compound.
Compound Inactivity in the Chosen Assay Verify the biological activity of your this compound stock with a simple, direct assay if possible. Consider that this compound may not be active in the specific cell line or assay being used.
Compound Degradation Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C, protected from light).

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium.

  • Cell Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same final solvent concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Oil Red O Staining for Lipid Accumulation
  • Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail.

  • This compound Treatment: Treat the differentiating or mature adipocytes with various concentrations of this compound for a specified period.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution and incubate for 10-20 minutes.

    • Remove the staining solution and wash with water until the excess stain is removed.

  • Quantification:

    • Visually inspect the cells under a microscope.

    • For quantitative analysis, elute the stain from the cells using isopropanol and measure the absorbance at approximately 500 nm.

Visualizations

experimental_workflow General Workflow for this compound In Vitro Testing cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis stock Prepare this compound Stock (e.g., 100 mM in DMSO) treatment Treat Cells with Serial Dilutions of this compound stock->treatment cells Culture and Seed Cells (e.g., HepG2, 3T3-L1) cells->treatment incubation Incubate for Optimized Duration treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Oil Red O) incubation->assay data Data Acquisition & Analysis (Determine EC50, etc.) assay->data

Caption: A generalized workflow for in vitro testing of this compound.

signaling_pathway_example Hypothetical Signaling Pathway for an Anti-Lipidemic Agent This compound This compound Receptor Cell Surface or Nuclear Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., SREBP) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Lipid_Metabolism ↓ Lipid Synthesis ↑ Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism

References

Pirozadil stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Pirozadil Stability Technical Support Center

Welcome to the technical support center for this compound stability studies. This resource provides essential guidance for researchers, scientists, and drug development professionals on maintaining the integrity of this compound during experimental and storage phases. The following information is based on general principles of pharmaceutical stability analysis and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, general guidelines for new drug substances, based on ICH Q1A recommendations, should be followed to ensure its integrity.[1][2] Long-term stability is typically assessed under conditions relevant to the intended storage environment, while accelerated studies are used to predict degradation over a longer period.

Data Presentation: Recommended Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
PhotostabilityICH Q1B specified conditionsAs per guideline

RH = Relative Humidity. Intermediate testing is recommended if significant changes occur under accelerated conditions.[2]

Q2: How can I determine the stability of this compound in my formulation?

A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[3] This method must be able to separate this compound from its degradation products, impurities, and any excipients in your formulation. The method should be validated for specificity, linearity, accuracy, precision, and robustness.[1]

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation (or stress testing) involves exposing this compound to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation. These studies are crucial for:

  • Identifying potential degradation products and pathways.

  • Demonstrating the specificity of your analytical method by proving it can separate the intact drug from its degradants.

  • Understanding the intrinsic stability of the this compound molecule.

Troubleshooting Guides

This section addresses common issues encountered during the stability assessment of compounds like this compound using HPLC.

Issue Potential Cause Troubleshooting Action
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting ionization of this compound.- Column degradation or contamination.- Sample overload.- Adjust mobile phase pH to ensure this compound (a nicotinic acid derivative) is in a single ionic state.- Use a column guard or flush/replace the analytical column.- Reduce sample concentration or injection volume.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Poor column equilibration between runs.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven for stable temperature control.- Ensure adequate equilibration time is programmed into your method.
Unexpected Peaks Appear During Study - Degradation of this compound.- Contamination from solvents, glassware, or excipients.- "Ghost peaks" from previous injections or mobile phase impurities.- Perform forced degradation to see if peaks match.- Analyze a placebo (formulation without this compound) to trace the source.- Implement a robust column wash step between runs and use high-purity solvents.
Loss of Mass Balance - Degradation products are not detected (e.g., no UV chromophore).- Degradants are volatile or adsorbed onto surfaces.- Co-elution of degradants with the main peak.- Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV.- Check for adsorption to container/closure systems.- Re-evaluate method specificity; adjust gradient, mobile phase, or column chemistry.

Experimental Protocols

Protocol: Forced Degradation of this compound Drug Substance

Objective: To generate potential degradation products of this compound and test the specificity of the stability-indicating HPLC method.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and organic solvents (e.g., Acetonitrile, Methanol)

  • HPLC system with a photodiode array (PDA) or UV detector

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~50 µg/mL.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours. Prepare samples for analysis at ~50 µg/mL.

  • Photolytic Degradation: Expose solid this compound and a this compound solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base ox Oxidation (3% H₂O₂, RT) stock->ox therm Thermal (Solid/Solution, 60-80°C) stock->therm photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA/MS Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study of this compound.

G This compound This compound (Intact Molecule) DP1 Hydrolytic Degradant 1 (e.g., Ester Cleavage) This compound->DP1  Acid/Base, Heat DP2 Oxidative Degradant (e.g., N-Oxide) This compound->DP2  Oxidizing Agent DP3 Photolytic Degradant This compound->DP3  UV/Vis Light

References

Addressing inconsistencies in Pirozadil experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Pirozadil is limited. This guide is a generalized resource for researchers working with compounds exhibiting similar properties, such as antilipidemic and cerebrovascular activities. The experimental data and protocols provided are illustrative examples and should be adapted based on specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is identified as a nicotinic acid derivative with antilipidemic activity.[1] While specific details on its mechanism are scarce in published literature, nicotinic acid derivatives typically exert their effects by modulating lipid metabolism.

Q2: We are observing inconsistent results in our in vitro lipid-lowering assays with a this compound analog. What are the common causes?

Inconsistencies in in vitro assays for lipid-lowering agents can stem from several factors. These include variability in cell line passages, inconsistencies in the preparation of lipid-rich media, and instability of the compound in the culture medium. It is also crucial to ensure the accurate quantification of lipid content.

Q3: Our in vivo studies on cerebral blood flow in a rodent model are showing high variability after administration of a compound similar to this compound. How can we troubleshoot this?

High variability in in vivo cerebral blood flow experiments is a common challenge.[2] Potential sources of error include the method of blood flow measurement (e.g., Doppler), the depth and angle of the probe, and the animal's physiological state (e.g., anesthesia, body temperature).[2] Standardizing these parameters across all experimental subjects is critical.

Q4: Are there any known signaling pathways affected by compounds like this compound?

While specific signaling pathways for this compound are not well-documented, drugs targeting hyperlipidemia and cerebrovascular conditions often involve pathways related to lipid metabolism, inflammation, and vascular function. A hypothetical pathway could involve the activation of lipoprotein lipase (LPL) for triglyceride clearance and modulation of endothelial nitric oxide synthase (eNOS) for vasodilation.

Troubleshooting Guides

In Vitro Lipid-Lowering Assay Troubleshooting
Issue Potential Cause Recommended Solution
High variability in lipid droplet quantification between wells - Inconsistent cell seeding density- Uneven distribution of lipid-rich media- Edge effects in the culture plate- Ensure a homogenous cell suspension before seeding.- Gently swirl the plate after adding media to ensure even distribution.- Avoid using the outer wells of the plate for experimental conditions.
Compound appears to be cytotoxic at expected therapeutic concentrations - Compound instability leading to toxic byproducts- Off-target effects of the compound- Error in concentration calculation- Assess compound stability in media over the experiment's duration.- Perform a broader toxicity panel to identify off-target effects.- Double-check all calculations and stock solution concentrations.
No significant reduction in lipid accumulation - Insufficient compound concentration or incubation time- Cell line is not responsive to the compound's mechanism- Inaccurate lipid quantification method- Perform a dose-response and time-course experiment.- Use a positive control known to reduce lipid accumulation in your cell line.- Validate your lipid quantification method with known standards.
In Vivo Cerebrovascular Study Troubleshooting
Issue Potential Cause Recommended Solution
High baseline variability in cerebral blood flow (CBF) - Inconsistent depth of anesthesia- Fluctuations in animal's core body temperature- Stress induced by handling- Use a vaporizer for precise control of anesthetic delivery.- Monitor and maintain core body temperature with a heating pad.- Acclimatize animals to the experimental setup to reduce stress.
Inconsistent CBF response to the compound - Poor bioavailability of the compound- Saturation of the physiological response- Individual animal metabolic differences- Perform pharmacokinetic studies to determine optimal dosing and timing.- Test a wider range of doses to identify the dynamic range of the response.- Increase the number of animals per group to account for biological variability.
Signal artifacts in CBF measurements - Movement of the animal or the measurement probe- Interference from other electronic equipment- Inadequate acoustic coupling (for Doppler)- Ensure the animal is securely and comfortably positioned.- Shield the experimental setup from sources of electronic noise.- Use sufficient gel and consistent probe pressure for Doppler measurements.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Lipid Accumulation Assay
  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Differentiation: Induce differentiation into adipocytes using a cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: On day 8 of differentiation, treat the mature adipocytes with the test compound (e.g., a this compound analog) at various concentrations for 48 hours.

  • Lipid Staining: Fix the cells with 4% paraformaldehyde and stain with Oil Red O to visualize lipid droplets.

  • Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.

Protocol 2: In Vivo Rodent Model of Hyperlipidemia
  • Animal Model: Use male C57BL/6J mice, 8 weeks old.

  • Diet: Feed the mice a high-fat diet (60% kcal from fat) for 12 weeks to induce hyperlipidemia.

  • Treatment: Administer the test compound or vehicle control daily via oral gavage for the last 4 weeks of the high-fat diet feeding.

  • Blood Collection: Collect blood samples via tail vein at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: Measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available kits.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start 3T3-L1 Preadipocytes differentiation Differentiate to Adipocytes invitro_start->differentiation treatment_invitro Treat with this compound Analog differentiation->treatment_invitro staining Oil Red O Staining treatment_invitro->staining quantification Quantify Lipid Accumulation staining->quantification invivo_start C57BL/6J Mice hfd High-Fat Diet (12 weeks) invivo_start->hfd treatment_invivo Treat with this compound Analog (4 weeks) hfd->treatment_invivo blood_collection Collect Blood Samples treatment_invivo->blood_collection lipid_analysis Analyze Lipid Profile blood_collection->lipid_analysis

Caption: General experimental workflow for in vitro and in vivo studies.

signaling_pathway cluster_lipid Lipid Metabolism cluster_vascular Vascular Function This compound This compound Analog LPL Lipoprotein Lipase (LPL) This compound->LPL Activates eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS Modulates TG_clearance Triglyceride Clearance LPL->TG_clearance Vasodilation Vasodilation eNOS->Vasodilation

References

Validation & Comparative

Pirozadil vs. Modern Statins: A Comparative Analysis of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid-lowering efficacy of Pirozadil, an older antihyperlipidemic agent, with that of modern statins, the current cornerstone of hyperlipidemia management. The analysis is supported by available experimental data, detailed methodologies of key clinical trials, and visualizations of the proposed mechanisms of action.

Executive Summary

This compound, a nicotinic acid derivative, demonstrated modest efficacy in reducing total cholesterol, LDL-cholesterol, and triglycerides in small-scale clinical studies conducted several decades ago. In contrast, modern statins, such as atorvastatin and rosuvastatin, have consistently shown superior and dose-dependent reductions in LDL-cholesterol in large, robust clinical trials, leading to significant reductions in cardiovascular events. While direct comparative trials between this compound and modern statins are unavailable, the existing data strongly indicate the superior efficacy of statins in managing hyperlipidemia. The mechanisms of action also differ significantly, with statins directly inhibiting cholesterol synthesis via HMG-CoA reductase, while this compound's effects are likely mediated through the activation of the nicotinic acid receptor, influencing lipoprotein metabolism.

Quantitative Efficacy Comparison

The following tables summarize the lipid-lowering effects of this compound and modern statins as reported in key clinical studies. It is important to note that the study designs, patient populations, and durations differ significantly, precluding a direct head-to-head comparison.

Table 1: Efficacy of this compound in Hyperlipoproteinemia

Study (Year)Drug/DosageDurationPatient PopulationN% Change in Total Cholesterol (TC)% Change in LDL-Cholesterol (LDL-C)% Change in Triglycerides (TG)
Cuchi de la Cuesta et al. (1989)[1]This compound 1.5-2 g/day 6 monthsType IIa Hyperlipoproteinemia20↓ 24%↓ 47%↓ 34%
Japanese Study (publication details limited)[2]This compound 1.5-2.0 g/day 16 weeksType IIa Hyperlipidemia15↓ 8.5% (mean), ↓ 13.7% (responders)↓ 9.7% (mean), ↓ 10.4% (responders)No significant change

Table 2: Efficacy of Modern Statins (Rosuvastatin and Atorvastatin) in Hypercholesterolemia

Study (Trial Name)Drug/DosageDurationPatient Population% Change in LDL-Cholesterol (LDL-C)
STELLARRosuvastatin 10mg6 weeksHypercholesterolemia↓ 46%
Atorvastatin 10mg6 weeksHypercholesterolemia↓ 37%
Rosuvastatin 20mg6 weeksHypercholesterolemia↓ 52%
Atorvastatin 20mg6 weeksHypercholesterolemia↓ 43%
JUPITERRosuvastatin 20mgMedian 1.9 yearsNormal LDL-C, high hs-CRP↓ 50%
SPARCLAtorvastatin 80mgMedian 4.9 yearsRecent stroke or TIA↓ 53% from baseline to 1 month

Mechanisms of Action

The fundamental mechanisms by which this compound and modern statins lower lipid levels are distinct.

Modern Statins: Inhibition of Cholesterol Synthesis

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme in the liver, statins decrease intracellular cholesterol levels. This reduction triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-cholesterol from the bloodstream.

cluster_Hepatocyte Hepatocyte AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... LDL_Receptor LDL Receptor (on cell surface) Cholesterol->LDL_Receptor Downregulates synthesis Blood_LDL Blood LDL-C LDL_Receptor->Blood_LDL Upregulated due to low intracellular cholesterol, increases clearance Hepatocyte Hepatocyte Statins Modern Statins (e.g., Rosuvastatin, Atorvastatin) Statins->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Catalyzes

Mechanism of Action of Modern Statins

This compound: A Probable Nicotinic Acid Receptor Agonist

While the precise molecular mechanism of this compound is not extensively documented in recent literature, its classification as a nicotinic acid derivative strongly suggests that it functions as an agonist of the nicotinic acid receptor (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of this G-protein coupled receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events decreases the mobilization of free fatty acids from adipose tissue to the liver. A reduced influx of free fatty acids to the liver results in decreased hepatic synthesis of triglycerides and, consequently, reduced assembly and secretion of very-low-density lipoprotein (VLDL) and its product, LDL.

cluster_Adipocyte Adipocyte cluster_Liver Liver This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Activates AdenylateCyclase Adenylate Cyclase GPR109A->AdenylateCyclase Inhibits cAMP cAMP AdenylateCyclase->cAMP Reduces production of HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Triglycerides_Adipose Triglycerides HSL->Triglycerides_Adipose Inhibited due to low cAMP FFA_Glycerol Free Fatty Acids (FFA) + Glycerol Triglycerides_Adipose->FFA_Glycerol Hydrolysis FFA_Liver Free Fatty Acids (from adipose tissue) FFA_Glycerol->FFA_Liver Transport to Liver Triglycerides_Liver Triglycerides FFA_Liver->Triglycerides_Liver Reduced influx, leading to decreased synthesis VLDL VLDL Secretion Triglycerides_Liver->VLDL Decreased assembly and secretion

Proposed Mechanism of Action of this compound

Experimental Protocols

Detailed experimental protocols for the clinical trials of modern statins are widely available. Below are summaries of the methodologies for the key trials referenced.

STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) Trial

  • Objective: To compare the efficacy of rosuvastatin with atorvastatin, pravastatin, and simvastatin in reducing LDL-C.

  • Design: A 6-week, open-label, randomized, parallel-group, multicenter trial.

  • Participants: Adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL; triglycerides <400 mg/dL).

  • Intervention: After a dietary lead-in period, 2,431 participants were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg).

  • Primary Endpoint: Percentage change in LDL-C from baseline at 6 weeks.

JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) Trial

  • Objective: To determine if rosuvastatin reduces the risk of first major cardiovascular events in individuals with low to normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP).

  • Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L.

  • Intervention: Participants were randomly assigned to receive rosuvastatin 20 mg daily or a placebo.

  • Primary Endpoint: The first major cardiovascular event, a composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or cardiovascular death.

SPARCL (Stroke Prevention by Aggressive Reduction in Cholesterol Levels) Trial

  • Objective: To evaluate the efficacy of high-dose atorvastatin in preventing recurrent stroke in patients with a recent stroke or transient ischemic attack (TIA).

  • Design: A prospective, randomized, double-blind, placebo-controlled, international trial.

  • Participants: 4,731 patients with a stroke or TIA within the preceding 1 to 6 months and without known coronary heart disease.

  • Intervention: Patients were randomized to receive atorvastatin 80 mg daily or a placebo.

  • Primary Endpoint: The incidence of fatal or nonfatal stroke.

This compound Clinical Trial (Cuchi de la Cuesta et al., 1989)

  • Objective: To evaluate the long-term efficacy and tolerance of this compound in patients with hypercholesterolemia.

  • Design: A long-term observational study.

  • Participants: 20 patients with Type IIa hyperlipoproteinemia.

  • Intervention: Patients received 1.5 to 2 g/day of this compound for 4.5 years.

  • Endpoints: Periodic monitoring of lipid parameters and subjective manifestations related to the drug.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a randomized controlled trial evaluating a lipid-lowering agent, applicable to the statin trials discussed.

Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes GroupA Treatment Group (e.g., Statin) Randomization->GroupA GroupB Control Group (e.g., Placebo or Alternative Treatment) Randomization->GroupB FollowUpA Follow-up Period (Data Collection) GroupA->FollowUpA FollowUpB Follow-up Period (Data Collection) GroupB->FollowUpB Analysis Data Analysis (Primary & Secondary Endpoints) FollowUpA->Analysis FollowUpB->Analysis Results Results & Conclusion Analysis->Results

Generalized Clinical Trial Workflow

Conclusion

The available evidence overwhelmingly supports the superior lipid-lowering efficacy of modern statins compared to this compound. While this compound demonstrated some benefit in older, smaller studies, its effects are modest in comparison to the robust and clinically significant reductions in LDL-cholesterol and cardiovascular risk achieved with statins like rosuvastatin and atorvastatin. The well-defined mechanism of action and extensive clinical trial data for statins solidify their position as the first-line therapy for hyperlipidemia. This compound, with its less potent effects and a less clearly defined mechanism, is not a feature of modern lipid management guidelines. This comparative guide underscores the evolution of lipid-lowering therapies and the significant advancements made in the pharmacological management of cardiovascular disease risk.

References

Comparative Analysis of Pirozadil and Fibrates on Triglycerides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pirozadil and fibrates on triglyceride metabolism, drawing from available experimental data. This document summarizes quantitative outcomes, details experimental methodologies, and visualizes the known signaling pathways to facilitate a comprehensive understanding.

Executive Summary

Fibrates are a well-established class of drugs with a clearly defined mechanism of action and proven efficacy in lowering triglyceride levels. In contrast, the available data on this compound's effect on triglycerides is limited and conflicting, and its mechanism of action in lipid metabolism remains unelucidated. While one study reported a significant reduction in triglycerides with this compound, another showed no significant change. Fibrates, through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), consistently lower triglyceride levels by 20-50% by increasing lipoprotein lipase activity and reducing the production of very-low-density lipoprotein (VLDL). Due to the extensive body of evidence supporting their efficacy and well-understood mechanism, fibrates remain a cornerstone in the management of hypertriglyceridemia. Further research is required to clarify the role, if any, of this compound in triglyceride modulation.

Data on Triglyceride Reduction

The following table summarizes the quantitative data on the triglyceride-lowering effects of this compound and various fibrates from clinical studies.

Drug ClassDrugDosageStudy PopulationDurationTriglyceride Reduction (%)Citation
This compound This compound1.5 - 2 g/day Hypercholesterolemia (Type IIa)6 months34%[1]
This compound1.5 or 2.0 g/day Type IIa Hyperlipidemia16 weeksNo significant change[2]
Fibrates FenofibrateNot specifiedNot specifiedNot specified20-50%
GemfibrozilNot specifiedNot specifiedNot specified20-50%
BezafibrateNot specifiedNot specifiedNot specified20-50%
General FibratesNot specifiedHypertriglyceridemiaNot specified25-50%

Experimental Protocols

This compound Studies

Study 1: Cuchi de la Cuesta et al. (1989) [1]

  • Objective: To evaluate the long-term efficacy and tolerance of this compound in patients with hypercholesterolemia (Type IIa hyperlipoproteinemia).

  • Methodology: Twenty patients with hypercholesterolemia received this compound for 4.5 years. Lipid parameters, including triglyceride concentration, were periodically monitored. The dosage administered was between 1.5 to 2 g/day .

  • Key Findings: After 6 months of treatment, a 34% decrease in triglyceride concentration was observed.

Study 2: Unknown Primary Author (as per provided search results) [2]

  • Objective: To determine the effect of this compound on lipids, lipoproteins, and apolipoproteins in adults with Type IIa hyperlipidemia.

  • Methodology: Fifteen adult patients with Type IIa hyperlipidemia were administered this compound at a dose of 1.5 or 2.0 g/day for 16 weeks. Plasma lipids, including serum triglycerides, were measured at 4-week intervals.

  • Key Findings: No significant change in the level of serum triglycerides was observed after 16 weeks of treatment.

Fibrate Mechanism of Action Studies (General Protocol Outline)
  • Objective: To elucidate the mechanism by which fibrates lower plasma triglycerides.

  • Methodology: These studies typically involve a combination of in vitro and in vivo experiments.

    • In vitro: Cultured liver cells (hepatocytes) are treated with fibrates. Gene expression analysis (e.g., via qPCR or microarrays) is performed to measure the mRNA levels of genes involved in lipid metabolism, such as LPL (lipoprotein lipase), APOC3 (apolipoprotein C-III), and genes for fatty acid oxidation enzymes. Reporter gene assays are used to confirm the activation of PPARα.

    • In vivo: Animal models of hypertriglyceridemia are treated with fibrates. Plasma triglyceride levels are measured before and after treatment. Lipoprotein lipase activity is assayed in post-heparin plasma. VLDL production rates are determined using isotopic labeling techniques.

  • Key Findings: Fibrates activate PPARα, a nuclear receptor. This activation leads to increased transcription of the LPL gene, resulting in higher lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins from the circulation. Fibrates also decrease the expression of APOC3, a gene that codes for an inhibitor of lipoprotein lipase. Furthermore, fibrates increase the expression of genes involved in fatty acid uptake and oxidation in the liver, which reduces the availability of fatty acids for VLDL synthesis and secretion.

Signaling Pathways

The signaling pathways for fibrates are well-documented, while the pathway for this compound's potential effect on triglycerides is unknown.

Fibrate_Mechanism cluster_blood Bloodstream cluster_liver Liver Cell (Hepatocyte) VLDL VLDL (Triglycerides) FFA Free Fatty Acids VLDL->FFA Hydrolysis LPL Lipoprotein Lipase cluster_liver cluster_liver FFA->cluster_liver Uptake Fibrate Fibrate PPARa PPARα Fibrate->PPARa Activates PPRE PPRE (DNA) PPARa->PPRE RXR RXR RXR->PPRE Gene_LPL LPL Gene Transcription ↑ PPRE->Gene_LPL Gene_ApoCIII ApoC-III Gene Transcription ↓ PPRE->Gene_ApoCIII Gene_FAO Fatty Acid Oxidation Genes ↑ PPRE->Gene_FAO Gene_LPL->LPL Increases Synthesis Gene_ApoCIII->LPL Reduces Inhibition of FattyAcids Fatty Acids Gene_FAO->FattyAcids Increases oxidation of VLDL_Prod VLDL Production ↓ VLDL_Prod->VLDL Reduces Secretion of

Caption: Mechanism of action of fibrates on triglyceride metabolism.

Pirozadil_Mechanism This compound This compound Unknown Unknown Mechanism This compound->Unknown Triglycerides Triglyceride Levels Unknown->Triglycerides ?

Caption: The mechanism of this compound's effect on triglycerides is currently unknown.

Conclusion

The comparative analysis reveals a significant disparity in the level of evidence and understanding between this compound and fibrates concerning their effects on triglyceride levels. Fibrates are a well-characterized class of drugs with a robust body of evidence demonstrating their efficacy in lowering triglycerides through the activation of PPARα and subsequent modulation of key genes in lipid metabolism. In contrast, the data for this compound is sparse and inconclusive, with conflicting reports on its triglyceride-lowering effects and a complete lack of information on its mechanism of action. For drug development professionals and researchers, fibrates represent a reliable and well-understood therapeutic option for hypertriglyceridemia, while this compound's potential in this area remains to be established through further rigorous investigation.

References

A Comparative Analysis of Pirozadil and Alufibrate for the Treatment of Hyperlipoproteinemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two lipid-lowering agents, Pirozadil and Alufibrate, for the treatment of hyperlipoproteinemia. This analysis is based on available clinical data to inform research and development in cardiovascular therapeutics.

Efficacy in Lowering Lipid Levels

Clinical studies have evaluated the efficacy of both this compound and Alufibrate in modulating lipid profiles. While direct head-to-head quantitative comparisons are limited, individual studies provide insights into their respective performances.

A single-blind study comparing this compound and Alufibrate in patients with primary hyperlipoproteinemia concluded that this compound appeared to be a more effective cholesterol-lowering agent.[1] No adverse reactions were reported for either drug in this study.[1]

Subsequent long-term evaluation of this compound administered at a daily dose of 1.5 to 2 grams over six months demonstrated a significant reduction in key lipid parameters. In patients with type IIa hyperlipoproteinemia, this regimen resulted in a 34% decrease in triglyceride concentration, a 24% reduction in total cholesterol, and a notable 47% decrease in LDL-cholesterol.[2] Another study on this compound administered at 1.5 or 2.0 g/day for 16 weeks to adults with Type IIa hyperlipidemia showed a mean decrease of 8.5% in total cholesterol and 9.7% in LDL-cholesterol.[3]

DrugDosageDurationStudy PopulationTriglyceridesTotal CholesterolLDL-CholesterolHDL-Cholesterol
This compound 1.5-2 g/day 6 monthsType IIa Hyperlipoproteinemia↓ 34%↓ 24%↓ 47%No significant change reported
This compound 1.5 or 2.0 g/day 16 weeksType IIa HyperlipidemiaNo significant change reported↓ 8.5%↓ 9.7%No significant change reported
Alufibrate Not SpecifiedNot SpecifiedPrimary HyperlipoproteinemiaNot SpecifiedQualitatively less effective than this compoundNot SpecifiedNot Specified

Mechanisms of Action

The pharmacological mechanisms of this compound and Alufibrate differ significantly, targeting distinct pathways in lipid metabolism.

Alufibrate , as a member of the fibrate class, primarily acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[4] Activation of PPAR-α in the liver and adipose tissue leads to a cascade of effects, including increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins. Fibrates also modulate the expression of apolipoproteins, leading to increased HDL-cholesterol levels and a shift towards larger, less atherogenic LDL particles.

This compound's mechanism of action is less definitively established in the available literature. It is identified as a pyridine derivative and is thought to influence lipid metabolism, though the precise signaling pathway is not as well-characterized as that of fibrates.

Alufibrate_Mechanism_of_Action cluster_Cell Hepatocyte cluster_Bloodstream Bloodstream Alufibrate Alufibrate PPARa PPAR-α Alufibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression LPL_Gene ↑ Lipoprotein Lipase Gene Gene_Expression->LPL_Gene ApoA_Gene ↑ ApoA-I / ApoA-II Genes Gene_Expression->ApoA_Gene ApoCIII_Gene ↓ ApoC-III Gene Gene_Expression->ApoCIII_Gene VLDL_TG VLDL & Triglycerides LPL_Gene->VLDL_TG ↑ Catabolism HDL HDL-Cholesterol ApoA_Gene->HDL ↑ Synthesis ApoCIII_Gene->VLDL_TG ↓ Synthesis

Diagram 1: Alufibrate's PPAR-α Agonist Pathway

Pirozadil_Putative_Mechanism cluster_Adipocyte Adipocyte cluster_Bloodstream Bloodstream This compound This compound Receptor Receptor (e.g., GPR109A) This compound->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP ↓ Conversion of ATP to HSL Hormone-Sensitive Lipase cAMP->HSL ↓ Activation of FFA Free Fatty Acids HSL->FFA ↓ Lipolysis Liver Liver FFA->Liver ↓ Influx to VLDL_Production VLDL Production Liver->VLDL_Production ↓ Substrate for

Diagram 2: Putative Mechanism of this compound

Experimental Protocols

The methodologies employed in the clinical evaluation of these drugs provide a framework for understanding the basis of the efficacy data.

This compound Clinical Trial Protocol:

A long-term study on this compound involved 20 patients with type IIa hypercholesterolemia. The key elements of the protocol were:

  • Study Design: Long-term, continuous administration.

  • Participants: 20 patients with diagnosed type IIa hypercholesterolemia.

  • Intervention: this compound administered at a daily dose of 1.5 to 2 grams.

  • Duration: 4.5 years, with lipid parameters controlled periodically.

  • Primary Outcome Measures: Changes in triglyceride concentration, total cholesterol, and LDL-cholesterol.

  • Safety Assessment: Monitoring of subjective manifestations and adverse effects.

This compound vs. Alufibrate Comparative Study Protocol:

The single-blind comparative study included two groups of 20 patients with primary hyperlipoproteinemia.

  • Study Design: Single-blind, comparative study.

  • Participants: 40 patients with primary hyperlipoproteinemia, divided into two groups of 20.

  • Intervention: One group received this compound, and the other received Alufibrate. Dosages were not specified in the abstract.

  • Primary Outcome Measures: Comparison of the efficacy in lowering cholesterol levels.

  • Safety Assessment: Monitoring for adverse reactions.

Experimental_Workflow Start Patient Recruitment (Primary Hyperlipoproteinemia, n=40) Randomization Randomization (Single-Blind) Start->Randomization Group_A Group A (n=20) This compound Treatment Randomization->Group_A Group_B Group B (n=20) Alufibrate Treatment Randomization->Group_B Follow_Up Follow-up & Data Collection (Lipid Profile Monitoring) Group_A->Follow_Up Group_B->Follow_Up Analysis Comparative Analysis of Efficacy and Safety Follow_Up->Analysis Conclusion Conclusion on Relative Efficacy Analysis->Conclusion

Diagram 3: Comparative Study Workflow

Conclusion

Based on the available evidence, this compound demonstrates significant efficacy in reducing triglyceride, total cholesterol, and LDL-cholesterol levels. The direct comparative study, although lacking quantitative details in its abstract, suggests a superior cholesterol-lowering effect of this compound over Alufibrate. Alufibrate, as a fibrate, operates through the well-established PPAR-α pathway, offering a different therapeutic approach.

The choice between these agents in a clinical or developmental context would depend on the specific lipid profile being targeted and the desired mechanistic approach. Further head-to-head clinical trials with detailed quantitative reporting would be invaluable for a more definitive comparison of these two agents.

References

Pirozadil's Safety Profile: A Comparative Analysis with Modern Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the investigational lipid-lowering agent Pirozadil against currently prescribed therapies, including statins, fibrates, ezetimibe, and PCSK9 inhibitors. Due to the limited publicly available clinical trial data for this compound, this comparison is based on the findings from two identified clinical studies and is contextualized within the broader safety landscape of established treatments.

Executive Summary

This compound, a nicotinic acid derivative, has been evaluated in at least two clinical studies for its lipid-lowering effects. The available safety data suggests that this compound is generally well-tolerated. A long-term study over 4.5 years indicated a favorable safety profile with only minor and transient gastrointestinal discomfort reported in a small subset of patients and no discontinuations due to adverse effects. A shorter-term study noted suspected, though not definitively linked, side effects including edema, numbness, and palpitations. This profile presents a potential alternative to existing therapies, each with its own set of known adverse effects. This guide aims to provide a structured overview of these safety considerations to inform further research and development.

Comparative Safety Data

The following tables summarize the reported and common adverse events associated with this compound and current lipid-lowering drug classes.

Table 1: Reported Adverse Events of this compound from Clinical Studies

Adverse EventStudy DurationDosageIncidence/Comments
Epigastralgias (minor and transient)4.5 years1.5 - 2 g/day Reported in 3 out of 20 patients. No treatment discontinuation.[1]
Edema16 weeks1.5 or 2.0 g/day Reported as a "suspected side effect".[2]
Numbness of the extremities16 weeks1.5 or 2.0 g/day Reported as a "suspected side effect".[2]
Palpitation16 weeks1.5 or 2.0 g/day Reported as a "suspected side effect".[2]

Table 2: Common and Serious Adverse Events of Current Lipid-Lowering Drugs

Drug ClassCommon Adverse EventsSerious Adverse Events (Rare)
Statins Muscle pain (myalgia)[3], digestive problems, headache, dizziness, fatigue.Myopathy and rhabdomyolysis (severe muscle damage), liver damage, increased risk of new-onset diabetes.
Fibrates Nausea, stomach pain, diarrhea, headache.Increased risk of myopathy (especially when combined with statins), cholelithiasis (gallstones), venous thrombosis, pancreatitis. Reversible increases in creatinine and homocysteine have been observed.
Ezetimibe Generally well-tolerated with a safety profile comparable to placebo. Diarrhea, cold symptoms, joint and muscle pain have been reported.Myopathy and rhabdomyolysis (rare, risk may increase when used with a statin), liver damage.
PCSK9 Inhibitors Injection-site reactions, flu-like symptoms.Overall, these inhibitors have a favorable safety profile with a low incidence of adverse events. Neurocognitive events have been a topic of investigation, but studies have provided encouraging results regarding their safety in this aspect.

Experimental Protocols

Detailed experimental protocols for the cited this compound studies are not publicly available. However, a general understanding of the methodology can be inferred.

This compound Clinical Trials (Inferred Methodology)

  • Study Design: The long-term study was likely an open-label, single-arm trial focused on efficacy and safety over an extended period. The 16-week study may have been a dose-finding or initial efficacy trial.

  • Patient Population: Patients with a diagnosis of hyperlipoproteinemia type IIa (familial hypercholesterolemia) were enrolled.

  • Intervention: this compound administered orally at doses of 1.5 g/day or 2.0 g/day .

  • Safety Assessment: Monitoring of subjective manifestations (adverse events) reported by patients. It is presumed that routine laboratory monitoring for safety was also conducted, although specific parameters are not detailed in the available abstracts.

Signaling Pathways and Experimental Workflows

Lipid-Lowering Mechanism of Nicotinic Acid Derivatives

This compound, as a nicotinic acid derivative, is believed to exert its lipid-lowering effects through pathways similar to nicotinic acid. The primary mechanism involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and VLDL, and subsequently LDL. Nicotinic acid also increases HDL cholesterol levels, although the exact mechanism is still being fully elucidated.

Lipid_Lowering_Pathway This compound This compound (Nicotinic Acid Derivative) Adipose Adipose Tissue This compound->Adipose Acts on HDL Increased Plasma HDL This compound->HDL Also promotes Lipolysis Inhibition of Lipolysis Adipose->Lipolysis Leads to FFA Reduced Free Fatty Acid Release Lipolysis->FFA Liver Liver FFA->Liver Reduced flux to TG_VLDL Decreased Triglyceride and VLDL Synthesis Liver->TG_VLDL LDL Lower Plasma LDL TG_VLDL->LDL

Lipid-lowering mechanism of this compound.

General Workflow for Assessing Drug Safety in Clinical Trials

The safety of a new drug is rigorously assessed throughout its clinical development. The following diagram illustrates a typical workflow.

Safety_Assessment_Workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Trials cluster_postmarket Post-marketing Preclinical In vitro & In vivo Toxicology Studies Regulatory Regulatory Review (e.g., FDA, EMA) Preclinical->Regulatory Phase1 Phase I (Safety in Healthy Volunteers) Phase2 Phase II (Efficacy & Short-term Safety) Phase1->Phase2 Data_Collection Adverse Event Reporting & Laboratory Monitoring Phase1->Data_Collection Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Phase2->Data_Collection Phase3->Data_Collection Phase3->Regulatory NDA Submission Phase4 Phase IV (Post-marketing Surveillance) Phase4->Data_Collection Regulatory->Phase1 Approval Drug Approval Regulatory->Approval Approval->Phase4

Drug safety assessment workflow.

Conclusion

The limited available data on this compound suggests a promising safety profile, characterized by good long-term tolerability and a low incidence of minor adverse effects. However, a comprehensive assessment is hampered by the lack of detailed, quantitative safety data from large-scale, controlled clinical trials. The reported suspected side effects of edema, numbness, and palpitations warrant further investigation to establish causality.

In comparison to established lipid-lowering therapies, this compound appears to avoid some of the more common and serious adverse effects associated with statins (myopathy) and fibrates (gallstones, myopathy). Its safety profile seems more aligned with that of ezetimibe, which is known for its high tolerability. Further clinical development and publication of detailed safety data are necessary to fully delineate this compound's place in the therapeutic armamentarium for dyslipidemia. Researchers and drug development professionals should consider these preliminary findings as a foundation for designing future studies to rigorously evaluate the safety and efficacy of this compound.

References

Validating the Cholesterol-Lowering Effects of Pirozadil in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pirozadil's cholesterol-lowering effects against other established therapies. Due to limited publicly available preclinical data on this compound's mechanism of action, this document focuses on its observed clinical outcomes and outlines modern experimental models and protocols that can be employed to further validate its efficacy and elucidate its molecular pathways.

Comparative Efficacy of Cholesterol-Lowering Agents

Clinical trials have demonstrated this compound's ability to reduce key lipid parameters in patients with hyperlipoproteinemia. The following table summarizes the clinical efficacy of this compound in comparison to other major classes of cholesterol-lowering drugs.

Drug ClassExample Drug(s)Primary Mechanism of ActionTypical LDL-C ReductionEffects on Other Lipids
This compound This compoundMechanism not fully elucidated8.5% - 24%[1][2]Reduces Total Cholesterol and Apolipoprotein B[1]
Statins Atorvastatin, RosuvastatinHMG-CoA Reductase Inhibition30% - 60%+Modest increase in HDL-C, decrease in Triglycerides
Cholesterol Absorption Inhibitors EzetimibeInhibits intestinal cholesterol absorption15% - 20%Synergistic LDL-C lowering with statins
PCSK9 Inhibitors Evolocumab, AlirocumabMonoclonal antibodies that inhibit PCSK950% - 60%Significant reduction in Lp(a)
Fibrates Fenofibrate, GemfibrozilPPARα activation10% - 20%Primarily lower Triglycerides, may increase HDL-C
ATP Citrate Lyase (ACL) Inhibitors Bempedoic AcidInhibits cholesterol synthesis upstream of HMG-CoA reductase15% - 25%Reduces LDL-C in statin-intolerant patients

Elucidating the Mechanism of Action: Proposed Experimental Protocols

To thoroughly validate this compound's cholesterol-lowering effects and understand its mechanism of action, a series of preclinical investigations using modern experimental models are necessary. Below are detailed methodologies for key experiments.

In Vitro Assessment of Cholesterol Synthesis

Objective: To determine if this compound directly inhibits cholesterol biosynthesis.

Experimental Model: Human hepatoma cell line (HepG2).

Methodology:

  • Culture HepG2 cells in a suitable medium.

  • Treat cells with varying concentrations of this compound for 24 hours. A known HMG-CoA reductase inhibitor (e.g., Atorvastatin) will be used as a positive control.

  • Following treatment, incubate the cells with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate.

  • After incubation, lyse the cells and extract the lipids.

  • Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • A decrease in the incorporation of the radiolabel into cholesterol in this compound-treated cells compared to untreated controls would indicate inhibition of cholesterol synthesis.

Evaluation of LDL Receptor Activity

Objective: To assess this compound's effect on the expression and activity of the LDL receptor (LDLR), a key regulator of plasma LDL-C levels.

Experimental Model: Human hepatoma cell line (HepG2) or primary human hepatocytes.

Methodology:

  • Culture cells and treat with various concentrations of this compound for 24-48 hours.

  • LDLR mRNA Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the human LDLR gene. An increase in LDLR mRNA would suggest transcriptional upregulation.

  • LDLR Protein Expression: Lyse the cells and perform Western blotting using an antibody specific for the LDLR protein to determine changes in protein levels.

  • LDL Uptake Assay: Incubate the treated cells with fluorescently labeled LDL (e.g., DiI-LDL). After incubation, wash the cells to remove unbound LDL and quantify the cellular fluorescence using a plate reader or flow cytometer. An increase in fluorescence indicates enhanced LDL uptake.

Investigating Effects on Cholesterol Absorption

Objective: To determine if this compound inhibits the intestinal absorption of cholesterol.

Experimental Model: Caco-2 cell monolayer, a model for the intestinal barrier.

Methodology:

  • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Prepare micelles containing radiolabeled cholesterol ([¹⁴C]-cholesterol) and other lipids to mimic dietary fat.

  • Add the micelles to the apical (luminal) side of the Caco-2 monolayer, with or without this compound. Ezetimibe will be used as a positive control.

  • After incubation, measure the amount of radiolabeled cholesterol that has been transported to the basolateral (serosal) side, representing absorption.

  • A reduction in the amount of transported radiolabeled cholesterol in the presence of this compound would suggest an inhibitory effect on cholesterol absorption.

In Vivo Validation in Animal Models

Objective: To confirm the cholesterol-lowering efficacy of this compound in a living organism and to study its effects on atherosclerosis development.

Experimental Models:

  • LDLR knockout (LDLR-/-) mice: These mice lack the LDL receptor and develop hypercholesterolemia, especially when fed a high-fat/high-cholesterol diet.

  • Apolipoprotein E knockout (ApoE-/-) mice: These mice are deficient in ApoE, a key protein in lipoprotein metabolism, and spontaneously develop atherosclerotic plaques.

Methodology:

  • Feed the mice a Western-type diet to induce hypercholesterolemia and atherosclerosis.

  • Administer this compound orally to the treatment group daily for a period of 8-12 weeks. A control group will receive a vehicle.

  • Monitor plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) at regular intervals.

  • At the end of the study, euthanize the animals and collect tissues.

  • Atherosclerotic Plaque Analysis: Isolate the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area.

  • Gene Expression Analysis: Analyze the expression of key genes involved in cholesterol metabolism in the liver and intestine using qRT-PCR.

Visualizing Pathways and Workflows

To aid in the conceptualization of these experimental approaches and the underlying biological pathways, the following diagrams are provided.

Cholesterol_Synthesis_Pathway cluster_this compound Potential this compound Target? Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins inhibit here) ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound HMG-CoA Reductase\n(Statins inhibit here) HMG-CoA Reductase (Statins inhibit here) This compound->HMG-CoA Reductase\n(Statins inhibit here) Hypothesized Inhibition

Figure 1: Hypothesized inhibition of the cholesterol synthesis pathway by this compound.

LDL_Receptor_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte LDL-C LDL-C LDLR LDL Receptor LDL-C->LDLR Binding Endocytosis Endocytosis LDLR->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Degradation Cholesterol Cholesterol Endocytosis->Cholesterol Release PCSK9 PCSK9 PCSK9->LDLR Promotes Degradation This compound This compound This compound->LDLR Potential Upregulation

Figure 2: Potential influence of this compound on the LDL receptor pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture HepG2 / Caco-2 Cells Pirozadil_Treatment Treat with this compound Cell_Culture->Pirozadil_Treatment Assays Cholesterol Synthesis Assay LDL Uptake Assay Cholesterol Absorption Assay Pirozadil_Treatment->Assays Data_Analysis_IV Analyze Data Assays->Data_Analysis_IV Mechanism_Hypothesis Mechanism_Hypothesis Data_Analysis_IV->Mechanism_Hypothesis Formulate Animal_Model LDLR-/- or ApoE-/- Mice Diet_Induction Western Diet Animal_Model->Diet_Induction Pirozadil_Administration Oral Gavage of this compound Diet_Induction->Pirozadil_Administration Monitoring Monitor Plasma Lipids Pirozadil_Administration->Monitoring Tissue_Collection Collect Aorta and Liver Monitoring->Tissue_Collection Analysis Plaque Quantification Gene Expression Analysis Tissue_Collection->Analysis Data_Analysis_IVV Analyze Data Analysis->Data_Analysis_IVV Efficacy_Validation Efficacy_Validation Data_Analysis_IVV->Efficacy_Validation Confirm

Figure 3: A proposed experimental workflow for validating this compound's effects.

Conclusion

While clinical data suggests that this compound is effective in lowering cholesterol, a comprehensive understanding of its mechanism of action is crucial for its positioning in the landscape of lipid-lowering therapies. The experimental protocols and models outlined in this guide provide a robust framework for the systematic validation of this compound's effects. Such studies will be instrumental in elucidating its molecular targets and pathways, ultimately informing its potential for further development and clinical application in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.

References

A Comparative Analysis of Pirozadil and Pyridinol Carbamate in Atherosclerosis Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on Pirozadil and Pyridinol Carbamate, two agents investigated for their potential roles in managing atherosclerosis. This guide provides a detailed analysis of their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and visualized signaling pathways.

This compound, a derivative of nicotinic acid, has been studied for its lipid-lowering properties. In contrast, Pyridinol Carbamate is recognized for its inhibitory action on acetylcholinesterase, suggesting a potential anti-inflammatory role in the context of atherosclerosis. This guide delves into the experimental evidence that defines their distinct pharmacological profiles.

Pharmacological and Clinical Profile Comparison

A summary of the key pharmacological and clinical parameters for this compound and Pyridinol Carbamate is presented below, offering a clear, side-by-side comparison of their properties.

ParameterThis compoundPyridinol Carbamate
Mechanism of Action Hypolipidemic agentAcetylcholinesterase inhibitor
Primary Indication Studied Hyperlipoproteinemia Type IIa[1]Atherosclerosis Obliterans[2][3][4]
Lipid Profile Effects Decreases Total Cholesterol, LDL-Cholesterol, and Triglycerides[1]Variable effects on serum lipids
Administration Route OralOral, Intravenous
Reported Side Effects Minor and transient epigastralgiasPotential for hepatic injury

In-Depth Look at Efficacy in Clinical Trials

Clinical investigations have highlighted the differential effects of this compound and Pyridinol Carbamate on lipid profiles and atherosclerotic progression.

This compound in Hyperlipoproteinemia

Long-term administration of this compound (1.5 to 2 g/day ) in patients with hypercholesterolemia (type IIa hyperlipoproteinemia) has demonstrated significant reductions in key lipid parameters. After six months of treatment, notable decreases were observed in triglyceride concentration (34%), total cholesterol (24%), and LDL-cholesterol (47%). These effects were more pronounced during the second semester of therapy and remained stable with continued treatment.

Pyridinol Carbamate in Atherosclerosis Obliterans

Studies on Pyridinol Carbamate in patients with atherosclerosis obliterans of the lower limbs have shown mixed but interesting results. A double-blind, cross-over trial revealed a significant prolongation of walking distance after six months of treatment. While a single intravenous administration did not alter resting blood flow, it did lead to a significant decrease in capillary filtration rate.

Experimental Protocols

To ensure transparency and reproducibility, this guide includes detailed methodologies for key experiments cited in the literature.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of Pyridinol Carbamate on acetylcholinesterase (AChE) can be quantified using a colorimetric assay.

Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (Pyridinol Carbamate) at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding the ATCI solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

HMG-CoA Reductase Activity Assay

The effect of this compound on HMG-CoA reductase activity, a key enzyme in cholesterol synthesis, can be assessed by monitoring the oxidation of NADPH.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation can be followed by measuring the decrease in absorbance at 340 nm.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and HMG-CoA reductase enzyme.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the substrate, HMG-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Determine the rate of NADPH consumption and calculate the inhibitory activity of this compound.

Visualizing the Molecular Pathways

To better understand the proposed mechanisms of action, the following diagrams illustrate the signaling pathways potentially modulated by this compound and Pyridinol Carbamate.

Pirozadil_Signaling_Pathway This compound This compound PPAR PPAR Agonism This compound->PPAR HMG_CoA Potential Inhibition of HMG-CoA Reductase This compound->HMG_CoA Lipid_Metabolism Modulation of Lipid Metabolism PPAR->Lipid_Metabolism Atherosclerosis Reduced Atherosclerotic Plaque Formation Lipid_Metabolism->Atherosclerosis Cholesterol_Synthesis Decreased Cholesterol Synthesis HMG_CoA->Cholesterol_Synthesis Cholesterol_Synthesis->Atherosclerosis

Proposed signaling pathway for this compound's anti-atherosclerotic effects.

Pyridinol_Carbamate_Signaling_Pathway Pyridinol_Carbamate Pyridinol Carbamate AChE Acetylcholinesterase (AChE) Inhibition Pyridinol_Carbamate->AChE Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine Inflammation Modulation of Inflammatory Pathways Acetylcholine->Inflammation Atherosclerosis Reduced Atherosclerotic Plaque Progression Inflammation->Atherosclerosis

Proposed signaling pathway for Pyridinol Carbamate's anti-atherosclerotic effects.

This comparative guide serves as a valuable resource for the scientific community, providing a foundation for further research and development in the treatment of atherosclerotic cardiovascular disease.

References

Pirozadil's Therapeutic Index: A Comparative Analysis with Contemporary Drugs for Peripheral Artery Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pirozadil and contemporary drugs, Cilostazol and Pentoxifylline, used in the management of peripheral artery disease (PAD), with a focus on their therapeutic indices. Due to the limited availability of public preclinical data for this compound, a direct quantitative comparison of its therapeutic index is not feasible at this time. However, this guide compiles the available data for Cilostazol and Pentoxifylline to offer a valuable reference for researchers in drug development.

Quantitative Data Summary

The therapeutic index (TI) of a drug is a measure of its relative safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical studies, this is often expressed as the ratio of the Lethal Dose 50 (LD50) to the Effective Dose 50 (ED50).

DrugAnimal ModelLD50 (Oral)ED50 (Oral, Intermittent Claudication)Calculated Therapeutic Index (LD50/ED50)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cilostazol Rat>5000 mg/kgData Not AvailableData Not Available
Mouse>5000 mg/kgData Not AvailableData Not Available
Pentoxifylline Rat1170 mg/kg[1][2]Data Not AvailableData Not Available
Mouse1225 mg/kg[1][3]Data Not AvailableData Not Available

Note: While specific ED50 values from corresponding preclinical studies for intermittent claudication were not available, one study in a rat model of intermittent claudication demonstrated that Cilostazol, at doses of 30 and 100 mg/kg twice daily, significantly increased the distance run before the onset of gait disturbance[4]. This indicates a dose-dependent efficacy in a relevant animal model. For Pentoxifylline, it is generally considered to have a narrow therapeutic window, but specific preclinical data to calculate a precise therapeutic index for intermittent claudication is lacking in the public domain.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The methodologies for determining the LD50 in preclinical animal models, such as those that would have been used to generate the data for Cilostazol and Pentoxifylline, generally follow standardized guidelines like those from the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD 423) is a commonly used protocol.

Objective: To determine the acute oral toxicity of a substance.

Animal Model: Typically, rats or mice are used. A small number of animals of a single-sex (usually females) are used in a stepwise procedure.

Procedure:

  • Dosing: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Dosing: The outcome of the first group determines the dosing for the subsequent group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

  • Endpoint: The test is stopped when a dose that causes mortality is identified or when no mortality is seen at the highest dose level. The LD50 is then estimated based on the dose levels at which mortality occurred.

Determination of Efficacy (ED50) in an Animal Model of Intermittent Claudication

Preclinical evaluation of drugs for intermittent claudication often involves inducing peripheral artery insufficiency in animal models, most commonly in rats.

Objective: To determine the effective dose of a drug that improves walking distance in an animal model of intermittent claudication.

Animal Model: Rats are a common model.

Procedure:

  • Induction of Ischemia: Unilateral hindlimb ischemia is surgically induced by ligating or excising a major artery, such as the femoral or iliac artery. This mimics the reduced blood flow characteristic of PAD.

  • Acclimatization and Training: After a recovery period, the animals are acclimatized to a treadmill and trained to run at a specific speed and incline.

  • Drug Administration: The test drug (e.g., Cilostazol, Pentoxifylline) is administered orally at various dose levels to different groups of animals over a specified period (e.g., daily for two weeks). A control group receives a placebo.

  • Treadmill Test: The animals are then subjected to a treadmill test. The primary endpoint is often the distance run until the onset of a defined gait disturbance or the inability to continue running.

  • Data Analysis: The dose of the drug that produces a 50% improvement in the measured endpoint (e.g., walking distance) compared to the control group is determined as the ED50.

Signaling Pathways

This compound Signaling Pathway

This compound is described as a nicotinic acid derivative with antilipidemic activity. While the precise signaling pathway for its effects on peripheral circulation is not well-documented in the available literature, its action is likely related to its influence on lipid metabolism and potential vasodilatory properties.

Pirozadil_Pathway This compound This compound Lipid_Metabolism Lipid Metabolism This compound->Lipid_Metabolism Modulates Vasodilation Potential Vasodilation This compound->Vasodilation May Induce Improved_Circulation Improved Circulation Lipid_Metabolism->Improved_Circulation Vasodilation->Improved_Circulation

This compound's potential mechanism of action.
Cilostazol Signaling Pathway

Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3). Its primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP).

Cilostazol_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vasodilation Vasodilation PKA->Vasodilation Promotes

Cilostazol's PDE3 inhibition pathway.
Pentoxifylline Signaling Pathway

Pentoxifylline is a non-selective phosphodiesterase inhibitor, which also leads to an increase in intracellular cAMP. It also has effects on red blood cell deformability and inflammation.

Pentoxifylline_Pathway Pentoxifylline Pentoxifylline PDE Phosphodiesterase (non-selective) Pentoxifylline->PDE Inhibits RBC_Deformability RBC Deformability Pentoxifylline->RBC_Deformability Improves Inflammation Inflammation Pentoxifylline->Inflammation Reduces cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vasodilation Vasodilation PKA->Vasodilation Promotes

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pirozadil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as Pirozadil, a hypolipidemic agent, strict adherence to safety protocols is essential to minimize exposure and prevent accidents. This guide provides comprehensive information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, fostering a culture of safety and building trust in your laboratory practices.

Essential Personal Protective Equipment (PPE)

When working with this compound, a range of personal protective equipment is required to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-resistant glovesCompatible with the solvents used to handle this compound. Regularly inspect gloves for tears or punctures before use.
Respiratory Protection Dust mask or respiratorRecommended when handling the powdered form of this compound to prevent inhalation. The type of respirator should be selected based on a risk assessment.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following step-by-step guide outlines the key operational procedures.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Before starting any procedure, review the Safety Data Sheet (SDS) for this compound.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhalation.

  • Avoid creating dust.

  • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials.

4. Spill and Exposure Response:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

To facilitate a clear understanding of the handling workflow, the following diagram illustrates the logical steps from preparation to disposal.

Pirozadil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep Review SDS & Verify PPE setup Prepare Well-Ventilated Workspace (Fume Hood) prep->setup weigh Weigh Solid this compound prep->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment collect_waste Collect Chemical & Contaminated Waste experiment->collect_waste Generate Waste store Store this compound Securely decontaminate->store dispose Dispose via Hazardous Waste Protocol collect_waste->dispose spill Spill Response exposure Exposure Response

Caption: Logical workflow for the safe handling of this compound.

By implementing these safety and logistical measures, laboratories can ensure the well-being of their personnel and maintain the integrity of their research when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirozadil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pirozadil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.